(S)-Benzyl 2-amino-3-methoxypropanoate
Description
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGIWPZJAPVLTD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Benzyl 2-amino-3-methoxypropanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-Benzyl 2-amino-3-methoxypropanoate. As a specialized, non-commercially common amino acid derivative, direct experimental data for this compound is limited. Therefore, this document synthesizes information from closely related analogues and established synthetic methodologies to provide a robust technical resource for researchers in organic synthesis and medicinal chemistry.
Introduction: A Chiral Building Block of Interest
This compound, also known as the benzyl ester of O-methyl-L-serine, is a chiral molecule with potential applications as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its structure combines the key features of an amino acid, a benzyl ester protecting group, and a methoxy moiety, offering a unique combination of reactivity and stereochemistry.
The presence of the (S)-chiral center makes it a valuable precursor for the enantioselective synthesis of bioactive compounds. The benzyl ester provides a readily cleavable protecting group for the carboxylic acid, while the methoxy group at the 3-position can influence the molecule's conformation and metabolic stability.
Physicochemical Properties: A Comparative Analysis
Due to the limited availability of experimental data for this compound, this section presents a comparative table of its predicted properties alongside the experimental data of structurally similar compounds. This approach allows for an informed estimation of its characteristics.
| Property | This compound (Predicted/Inferred) | (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride[1][2] | (R)-2-Amino-N-benzyl-3-methoxypropionamide[3] | O-Benzyl-L-serine methyl ester hydrochloride[4][] |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₇H₂₀ClNO₄S | C₁₁H₁₆N₂O₂ | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 209.24 g/mol | 369.86 g/mol | 208.26 g/mol | 245.71 g/mol |
| CAS Number | Not available | 1194550-59-8 | 196601-69-1 | 19525-87-2 |
| Appearance | Likely a colorless to off-white solid or oil | White to off-white powder | Colorless to off-white solid-liquid mixture | White to off-white powder |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in water and various organic solvents.[6] |
| Melting Point | Not available | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Storage | Recommended to be stored in a cool, dry place under an inert atmosphere. | Inert atmosphere, Room Temperature.[1] | 2-8°C Refrigerator.[7] | 2-8°C.[] |
Synthesis and Purification: A Proposed Methodology
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of O-Methyl-L-serine
-
Preparation: To a solution of L-serine in a suitable aprotic solvent (e.g., DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., Argon).
-
Methylation: A methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS), is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Esterification Setup: O-Methyl-L-serine is dissolved in a mixture of benzyl alcohol and a non-polar solvent capable of forming an azeotrope with water (e.g., cyclohexane).[8][10]
-
Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture.
-
Azeotropic Distillation: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification.
-
Reaction Completion and Work-up: Once the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst.
-
Purification: The organic layer is dried and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Protecting Groups: The synthesis of amino acid derivatives often requires the use of protecting groups to prevent unwanted side reactions. In this proposed synthesis, the order of reactions is crucial. O-methylation is performed first, as the conditions for benzyl esterification could potentially lead to side reactions with the free hydroxyl group of serine.
-
Azeotropic Removal of Water: The esterification reaction is a reversible equilibrium. To drive the reaction towards the product side, the water generated is continuously removed from the reaction mixture using azeotropic distillation. Cyclohexane is a safer alternative to benzene for this purpose.[8][10]
-
Purification: Chromatographic purification is essential to obtain the final product with high purity, removing any unreacted starting materials or byproducts.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the benzyl group (aromatic protons), the methoxy group (a singlet around 3.3-3.5 ppm), and the protons on the propanoate backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the methoxy carbon, and the carbons of the serine backbone.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C=O stretching for the ester, and C-O stretching for the ether and ester groups.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (209.24 g/mol ).
Applications in Research and Development
Given its structure as a protected, chiral amino acid derivative, this compound is a promising building block for various applications in drug discovery and organic synthesis.
Peptide Synthesis
This compound can be incorporated into peptide chains to introduce an O-methylated serine residue. O-methylation can enhance the metabolic stability of peptides and influence their conformation and biological activity.[11] The benzyl ester can be selectively removed under appropriate conditions to allow for further peptide coupling at the C-terminus.
Synthesis of Chiral Ligands and Catalysts
The chiral backbone of this compound makes it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis. The amino and ester functionalities can be further modified to create bidentate or tridentate ligands.
Intermediate in the Synthesis of Bioactive Molecules
The related compound, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is used as a reagent in the development of potent LFA-1/ICAM antagonists for treating dry eye.[7] This suggests that derivatives of this compound could also serve as key intermediates in the synthesis of novel therapeutic agents.
Caption: Potential applications of this compound.
Reactivity and Stability
-
Stability: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions. It should be stored in a dry environment to prevent degradation.
-
Reactivity: The primary amine is nucleophilic and can undergo reactions such as acylation and alkylation. The benzyl ester can be cleaved by hydrogenolysis (catalytic hydrogenation), a common deprotection strategy in peptide synthesis.[12]
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety information for the structurally similar (R)-2-Amino-N-benzyl-3-methoxypropionamide, the following precautions should be taken[3]:
-
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
This compound is a chiral building block with significant potential in organic synthesis and medicinal chemistry. While direct experimental data is scarce, its properties and reactivity can be reasonably inferred from related compounds. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. As research into novel therapeutics and complex molecules continues, the utility of such specialized amino acid derivatives is expected to grow, making this guide a valuable resource for scientists working at the forefront of chemical innovation.
References
Sources
- 1. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate CAS 1194550-59-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 6. CAS 1738-72-3: L-serine benzyl ester hydrochloride [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Benzyl Esters [organic-chemistry.org]
(S)-Benzyl 2-amino-3-methoxypropanoate Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis
For Correspondence: Senior Application Scientist, Synthesis & Development Core
Abstract
This technical guide provides an in-depth exploration of (S)-Benzyl 2-amino-3-methoxypropanoate, a specialized amino acid derivative with significant potential as a building block in synthetic organic chemistry and drug discovery. While a degree of ambiguity exists in public databases regarding its specific CAS number, this guide designates CAS Number 694527-68-9 for the hydrochloride salt, based on available supplier information. This document details the physico-chemical properties, outlines a robust, multi-step synthesis protocol based on established methodologies for analogous O-alkylated serine derivatives, and presents a comprehensive workflow for its purification and analytical characterization. Furthermore, it discusses the strategic applications of this compound, particularly in peptide synthesis and the development of novel therapeutics, providing researchers, scientists, and drug development professionals with a foundational resource for its effective utilization.
Introduction and Chemical Identity
This compound is a chiral, non-proteinogenic amino acid ester. It is a derivative of the natural amino acid L-serine, featuring two key modifications: a benzyl ester protecting the carboxylic acid and a methyl ether at the side-chain hydroxyl group. These modifications render it a valuable intermediate for multi-step organic syntheses, offering a stable yet versatile scaffold for the introduction of further chemical diversity.
The hydrochloride salt form enhances the compound's stability and handling characteristics, making it more amenable to storage and use in various reaction conditions.
Structural and Physico-Chemical Properties
A summary of the key identifiers and properties for this compound hydrochloride is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | - |
| CAS Number | 694527-68-9 | BLDpharm[1] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | BLDpharm[1] |
| Molecular Weight | 245.70 g/mol | BLDpharm[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMF) | Inferred from related compounds |
| Storage | 2-8°C, under inert atmosphere | Inferred from related compounds |
Strategic Synthesis Pathway
The synthesis of this compound hydrochloride is a multi-step process that requires careful selection of protecting groups to ensure regioselectivity and preserve the stereochemical integrity of the chiral center. The following pathway is a representative and robust method, adapted from established procedures for the synthesis of protected serine derivatives.
Caption: Synthetic workflow for this compound HCl.
Detailed Experimental Protocol
The initial step involves the protection of the amino group of L-serine to prevent its reaction in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under a range of conditions and its facile removal under acidic conditions.
-
Dissolution: Dissolve L-serine in an aqueous solution of a suitable base (e.g., sodium hydroxide or sodium bicarbonate) and a co-solvent such as 1,4-dioxane or THF.
-
Boc-Anhydride Addition: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining a basic pH.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Perform an aqueous work-up to remove unreacted reagents and isolate the N-Boc-L-serine.
With the amino group protected, the carboxylic acid is converted to a benzyl ester. This is a crucial step for many applications in peptide synthesis where the benzyl group can be removed under mild hydrogenolysis conditions.
-
Reagent Selection: In a suitable aprotic solvent such as DMF or acetonitrile, dissolve the N-Boc-L-serine.
-
Benzylation: Add a base (e.g., cesium carbonate or potassium carbonate) followed by the dropwise addition of benzyl bromide.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor for completion by TLC.
-
Isolation: After an appropriate aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate), the crude product is purified by column chromatography.
This step introduces the key methoxy group onto the side-chain hydroxyl. This is typically achieved via a Williamson ether synthesis.
-
Alkoxide Formation: Dissolve the N-Boc-L-serine benzyl ester in a dry, aprotic solvent such as THF. Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group.
-
Methylation: Add methyl iodide (CH₃I) to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at low temperature, gradually warming to room temperature. Monitor the reaction by TLC.
-
Purification: Quench the reaction carefully with water and perform an extractive work-up. The resulting crude product is purified by silica gel chromatography to yield N-Boc-(S)-Benzyl 2-amino-3-methoxypropanoate.
The final step involves the removal of the N-Boc protecting group to liberate the free amine, which is then converted to its hydrochloride salt.
-
Acidic Cleavage: Dissolve the purified product from the previous step in a suitable solvent such as dichloromethane or ethyl acetate.
-
Deprotection: Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).[2]
-
Salt Formation: Stir the reaction at room temperature. The deprotection is typically rapid. The hydrochloride salt often precipitates from the solution.
-
Isolation and Drying: The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any residual acid, and dried under vacuum to yield the final this compound hydrochloride.
Purification and Analytical Characterization
Rigorous purification and characterization are essential to ensure the quality and suitability of the final compound for its intended applications.
Purification Workflow
Caption: Purification workflow for the final product.
Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) is a highly effective method for purifying the final hydrochloride salt, removing minor impurities and yielding a crystalline solid.
Analytical Characterization Techniques
A multi-technique approach is recommended to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should show characteristic peaks for the benzyl, methoxy, and amino acid backbone protons and carbons. Purity can be assessed by the absence of significant impurity peaks. |
| HPLC/UPLC | Purity analysis and quantification. | A single major peak should be observed on a suitable reversed-phase column. Chiral HPLC can be employed to confirm the enantiomeric purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion should correspond to the calculated mass of the protonated free base. |
| FT-IR Spectroscopy | Functional group identification. | Characteristic absorption bands for the amine salt, ester carbonyl, and ether functionalities should be present. |
Applications in Research and Development
This compound hydrochloride is a valuable building block in several areas of chemical research and development.
Peptide Synthesis
The primary application of this compound is in solid-phase or solution-phase peptide synthesis.[3] The methoxy group on the serine side-chain can impart unique conformational properties to the resulting peptide or protect the side-chain from undesired reactions. The free amino group allows for its incorporation into a growing peptide chain using standard coupling reagents.
Drug Discovery and Medicinal Chemistry
As a non-natural amino acid derivative, it can be incorporated into peptide-based drug candidates to enhance their metabolic stability, modify their pharmacokinetic properties, or fine-tune their binding affinity to biological targets.[4] The methoxy group can alter the hydrogen bonding capacity and lipophilicity of the side chain, which can be a critical factor in drug design.
Synthesis of Complex Molecules
Beyond peptide synthesis, this compound can serve as a chiral starting material for the synthesis of other complex organic molecules where a protected serine scaffold is required.
Safety and Handling
While a specific safety data sheet for CAS number 694527-68-9 is not widely available, general precautions for handling similar amino acid derivatives and hydrochloride salts should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound hydrochloride (CAS 694527-68-9) is a specialized chemical entity with significant potential in advanced organic synthesis. This guide has provided a comprehensive overview of its properties, a robust and logical synthetic pathway, and a framework for its purification and characterization. By leveraging the methodologies outlined herein, researchers and drug development professionals can effectively synthesize and utilize this compound as a valuable building block for the creation of novel peptides and complex molecular architectures.
References
Sources
(S)-Benzyl 2-amino-3-methoxypropanoate: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(S)-Benzyl 2-amino-3-methoxypropanoate is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and analytical characterization. We delve into the critical role of its stereochemistry and the strategic importance of the benzyl and methoxy functionalities in the design of novel therapeutics. This document serves as a foundational resource for researchers leveraging this versatile building block in their synthetic and drug discovery endeavors.
Introduction: The Significance of Chiral Amino Acid Derivatives
The vast majority of biological processes are stereospecific, driven by the precise three-dimensional arrangement of molecules. Consequently, the chirality of drug candidates is a paramount consideration in modern pharmaceutical research. Chiral amino acids and their derivatives are invaluable building blocks in the synthesis of complex, biologically active molecules.[1] Their inherent chirality provides a scaffold for creating compounds that can interact selectively with specific biological targets, leading to improved efficacy and reduced off-target effects. This compound, a derivative of the naturally occurring amino acid L-serine, embodies the qualities of a valuable chiral synthon for the construction of novel pharmaceutical agents.[2]
Molecular Structure and Physicochemical Properties
This compound, often available as its hydrochloride salt (CAS No. 694527-68-9), is a molecule designed with specific functional groups that serve distinct purposes in organic synthesis.[3]
Key Structural Features:
-
Chiral Center: The alpha-carbon (C2) is a stereocenter with an (S)-configuration, derived from L-serine. This defined stereochemistry is crucial for its application in asymmetric synthesis.
-
Amino Group: The primary amine at the C2 position is a key functional handle for peptide bond formation and other derivatizations.
-
Benzyl Ester: The carboxylic acid is protected as a benzyl ester. This group is relatively stable under various reaction conditions but can be readily removed by catalytic hydrogenolysis, offering a strategic advantage in multi-step syntheses.[4][5]
-
Methoxy Group: The hydroxyl group of the serine side chain is protected as a methyl ether. This prevents unwanted side reactions and can influence the molecule's lipophilicity and conformational properties.
Molecular Structure Diagram
Sources
An In-Depth Technical Guide to the Solubility of (S)-Benzyl 2-amino-3-methoxypropanoate Hydrochloride Salt
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl 2-amino-3-methoxypropanoate hydrochloride is an amino acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility is fundamental for its effective use in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data for this compound hydrochloride is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to predict its solubility characteristics. Furthermore, this guide offers detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data.
Introduction: The Significance of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug development. For an active pharmaceutical ingredient (API), aqueous solubility is a key determinant of its bioavailability, directly influencing its absorption and therapeutic efficacy. Poor solubility can lead to incomplete absorption, high inter-individual variability, and ultimately, potential failure of a drug candidate in clinical trials. Therefore, a comprehensive characterization of the solubility of a compound like this compound hydrochloride is an indispensable step in its evaluation as a potential therapeutic agent or intermediate.
Molecular Profile and Predicted Solubility of this compound Hydrochloride
This compound hydrochloride is the hydrochloride salt of the benzyl ester of O-methyl-L-serine. Its molecular structure integrates several functional groups that influence its solubility:
-
Amino Acid Backbone: The core L-serine structure provides a basis for its interaction with polar solvents.
-
Amino Group (as a hydrochloride salt): The presence of the primary amine as a hydrochloride salt is expected to significantly enhance its aqueous solubility. The salt form allows for ionization in aqueous media, promoting strong interactions with water molecules. This is a common strategy employed to improve the solubility and dissolution rate of amine-containing drug candidates.
-
Benzyl Ester: The benzyl ester group introduces a significant hydrophobic component to the molecule. While this may increase solubility in organic solvents, it is likely to decrease aqueous solubility compared to the parent amino acid.
-
Methoxy Group: The methoxy group is relatively polar and can participate in hydrogen bonding, which may have a modest positive contribution to its solubility in polar protic solvents.
Based on these structural features and data from related compounds, a qualitative solubility profile can be predicted. For instance, L-serine benzyl ester hydrochloride is known to be soluble in water. Similarly, O-Benzyl-L-serine methyl ester hydrochloride is described as having robust solubility in polar solvents. Therefore, it is reasonable to hypothesize that this compound hydrochloride will exhibit good solubility in polar protic solvents like water, ethanol, and methanol, and limited solubility in non-polar organic solvents. Dimethyl sulfoxide (DMSO), a powerful and versatile solvent, is also expected to readily dissolve this compound[1][2].
Table 1: Predicted Qualitative Solubility of this compound Hydrochloride
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | Hydrochloride salt of an amino acid derivative promotes ionization and interaction with water. |
| Methanol | Soluble | Polar protic nature of methanol can solvate the ionic and polar groups of the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt is unlikely to be well-solvated by this non-polar solvent. |
| Hexanes | Insoluble | Non-polar nature of hexanes will not effectively solvate the ionic and polar functional groups. |
Experimental Determination of Solubility: Protocols and Methodologies
To obtain quantitative and reliable solubility data, experimental determination is essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic properties of a drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility[3].
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound hydrochloride in a selected solvent.
Materials:
-
This compound hydrochloride (solid)
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[4]
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound hydrochloride to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved[5].
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated HPLC method. Common methods for amino acid derivatives involve reversed-phase chromatography with UV detection[6][7][8][9][10].
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
Express the thermodynamic solubility in units of mg/mL or µg/mL.
-
Diagram 1: Workflow for Thermodynamic Solubility Determination
Workflow for Kinetic Solubility Determination
Data Interpretation and Reporting
When reporting solubility data, it is crucial to include the following information for context and reproducibility:
-
Type of Solubility: Clearly state whether the reported value is thermodynamic or kinetic solubility.
-
Solvent System: Specify the exact composition of the solvent, including pH and any buffer components.
-
Temperature: Report the temperature at which the solubility was determined.
-
Method of Quantification: Describe the analytical method used to measure the concentration of the dissolved compound.
-
Solid Form: If known, specify the polymorphic form of the solid material used for the determination, as different polymorphs can have different solubilities.
Conclusion
While direct, published solubility data for this compound hydrochloride is limited, a scientifically sound estimation of its solubility profile can be made based on its molecular structure and comparison with closely related analogs. It is predicted to be soluble in polar solvents, particularly in its hydrochloride salt form. For definitive, quantitative data, the detailed experimental protocols provided in this guide for thermodynamic and kinetic solubility determination offer a robust framework for researchers. The generation of accurate solubility data is a cornerstone of successful drug development, enabling informed decisions in lead optimization, formulation design, and preclinical evaluation.
References
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5635-5638.
-
AdooQ BioScience. (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Loba Chemie. (2019). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. [Link]
- Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl-)
-
PubChem. (2-Amino-3-methoxyphenyl)methanol. [Link]
-
ResearchGate. (2020). Analytical methods for amino acid determination in organisms. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
MDPI. (2023). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl-)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]
-
ACS Publications. (2021). Effect of Poly(l-serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films. [Link]
-
PrepChem.com. Synthesis of (S)α-cyano-3-phenoxy-benzyl (IR,cis) 2,2-dimethyl-3-[(Z) 3-oxo-3-(2,2,2-trichloroethoxy-)-1-propenyl]-cyclopropane-carboxylate. [Link]
-
PubChem. O-benzyl-L-serine. [Link]
-
Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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Spectroscopic Characterization of (S)-Benzyl 2-amino-3-methoxypropanoate: A Technical Guide
Introduction
(S)-Benzyl 2-amino-3-methoxypropanoate is a protected amino acid derivative of O-methylated serine. Such compounds are valuable building blocks in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules where selective protection of functional groups is crucial for achieving desired chemical transformations. The benzyl ester serves as a common protecting group for the carboxylic acid, while the methoxy group on the side chain offers unique properties for further synthetic manipulations.
Accurate structural confirmation and purity assessment of this compound are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous characterization of this molecule. This technical guide provides a framework for the spectroscopic analysis of this compound. While a comprehensive search of publicly available databases and scientific literature did not yield specific experimental NMR and MS data for this exact compound, this guide will present the expected spectroscopic features based on its chemical structure and data from closely related analogs. Furthermore, it outlines standardized protocols for acquiring and interpreting this critical data.
Molecular Structure and Expected Spectroscopic Features
The chemical structure of this compound is presented below. The key structural features to be identified by spectroscopic methods are the benzyl ester group, the methoxy group, the chiral alpha-carbon, and the amino group.
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
While experimental spectroscopic data for this compound is not readily found in the public domain, this guide provides a comprehensive framework for its characterization. The predicted NMR and MS data, based on sound chemical principles and analysis of related structures, offer a reliable reference for researchers. The detailed experimental protocols provided herein describe a robust methodology for acquiring high-quality data, ensuring the structural integrity and purity of this important synthetic building block. It is recommended that researchers synthesizing or utilizing this compound perform the described analyses to confirm its identity and purity, which are critical for the success of subsequent research endeavors.
References
As this guide is based on predictive analysis and standard laboratory procedures, direct literature citations for experimental data of the target molecule are not available. The principles and data for related compounds are drawn from established knowledge in the field of organic spectroscopy. For general reference on NMR and MS, the following resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). O-benzyl-L-serine. National Center for Biotechnology Information. Retrieved from [Link]
(S)-Benzyl 2-amino-3-methoxypropanoate Hydrochloride: A Technical Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of (S)-Benzyl 2-amino-3-methoxypropanoate hydrochloride (CAS No. 694527-68-9), a specialized amino acid derivative. This document details its commercial availability, key technical specifications, and its strategic role in synthetic chemistry, particularly for professionals in drug discovery and development.
Introduction: A Niche Building Block for Advanced Synthesis
This compound hydrochloride is a protected form of O-methyl-L-serine. The presence of the benzyl ester and the methoxy group on the side chain makes it a valuable building block in the synthesis of complex organic molecules and peptides. The hydrochloride salt form enhances its stability and handling properties as a solid. Its primary utility lies in providing a chiral scaffold with a protected carboxylic acid and a modified hydroxyl group, allowing for selective chemical transformations in multi-step synthetic pathways.
Commercial Availability and Procurement
This compound hydrochloride is available from a limited number of specialized chemical suppliers as a research-grade chemical. It is not a commodity chemical and is typically synthesized upon request or stocked in small quantities.
Key Supplier Information:
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| BLDpharm | 694527-68-9 | C₁₁H₁₆ClNO₃ | 245.70 | Often requires cold-chain transportation.[1] |
Procurement Considerations for Researchers:
-
Lead Times: Due to its specialized nature, researchers should anticipate longer lead times for delivery.
-
Purity and Analysis: It is crucial to request a certificate of analysis (CoA) from the supplier to verify the purity, identity, and chiral integrity of the compound.
-
Custom Synthesis: For larger quantities or specific purity requirements, engaging with a custom synthesis provider may be necessary.
Technical Specifications and Physicochemical Properties
The following table summarizes the key technical specifications for this compound hydrochloride.
| Property | Value | Source |
| CAS Number | 694527-68-9 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| Form | Solid | Inferred from handling information |
| Storage | Recommended to be stored in a cool, dark place, often under cold-chain conditions. | [1] |
| SMILES Code | O=C(OCC1=CC=CC=C1)COC.[H]Cl | [1] |
Strategic Applications in Synthetic Chemistry
The unique structural features of this compound hydrochloride dictate its application in organic synthesis, particularly in the construction of chiral molecules.
Role as a Protected Amino Acid in Peptide Synthesis
The primary application of this compound is as a protected amino acid derivative in peptide synthesis. The benzyl group serves as a temporary protecting group for the carboxylic acid, which can be removed under specific conditions, typically through hydrogenolysis. The O-methyl group provides a stable modification to the serine side chain, preventing unwanted side reactions that can occur with a free hydroxyl group.
Workflow for Incorporation into a Peptide Chain:
Caption: Workflow for incorporating the O-methyl-serine moiety.
Chiral Building Block in Drug Discovery
Beyond peptide synthesis, this compound serves as a valuable chiral starting material for the synthesis of more complex molecules in drug discovery. The stereocenter is well-defined, and the functional groups can be manipulated to build out different molecular scaffolds. Optically pure amino alcohols, which can be derived from such amino acid esters, are important intermediates in the pharmaceutical industry.[2]
Synthesis and Manufacturing
Conceptual Synthetic Pathway:
Caption: A plausible two-step synthesis of the target compound.
Experimental Considerations:
-
Fischer-Speier Esterification: O-methyl-L-serine would be reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The removal of water, often through azeotropic distillation, drives the reaction to completion.
-
Salt Formation: The resulting free base of the benzyl ester is then treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt, which can then be isolated and purified.
Safety and Handling
A formal Safety Data Sheet (SDS) for this compound hydrochloride is not widely available. However, based on the known hazards of similar amino acid derivatives and organic hydrochlorides, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound hydrochloride is a specialized, yet valuable, building block for researchers engaged in complex organic synthesis and drug development. Its utility as a protected, chiral amino acid derivative allows for the precise introduction of an O-methylated serine residue into peptides and other complex molecules. While its commercial availability is limited, its unique structural features make it an important tool for creating novel chemical entities with potential therapeutic applications. Researchers are advised to plan their procurement in advance and to obtain detailed analytical data from their supplier to ensure the quality and integrity of this important synthetic intermediate.
References
- Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.
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(S)-Benzyl 2-amino-3-methoxypropanoate: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical aspect of drug design and development. Chiral building blocks, enantiopure molecules that serve as starting materials, are essential tools in the efficient construction of complex chiral molecules.[1] Among these, amino acid derivatives hold a prominent place due to their inherent chirality and versatile functional groups. This guide provides a detailed technical overview of (S)-Benzyl 2-amino-3-methoxypropanoate, a valuable chiral building block derived from the non-proteinogenic amino acid O-methyl-L-serine.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctional molecule featuring a stereochemically defined amine, a carboxylic acid protected as a benzyl ester, and a methoxy ether. This unique combination of functionalities, centered around a chiral core, makes it a highly strategic synthon for asymmetric synthesis.
The key attributes that underscore its utility include:
-
Defined Stereochemistry: The (S)-configuration at the α-carbon is derived from the natural amino acid L-serine, providing a reliable source of chirality that can be transferred to the target molecule.
-
Orthogonal Protection: The amino group can be protected with a variety of standard protecting groups (e.g., Boc, Cbz), while the carboxylic acid is masked as a benzyl ester. The benzyl group can be selectively removed under mild hydrogenolysis conditions, leaving other functionalities intact. This orthogonality is crucial for sequential synthetic transformations.
-
Versatile Reactivity: The primary amine serves as a nucleophile for the introduction of various substituents, while the ester functionality can be hydrolyzed or converted to other functional groups. The methoxy group is generally stable but can influence the molecule's conformation and solubility.
This guide will delve into the synthesis, properties, and potential applications of this building block, providing both theoretical understanding and practical, field-proven insights.
Synthesis of this compound
The most common and practical synthesis of this compound starts from the commercially available and relatively inexpensive O-methyl-L-serine. The key transformation is the esterification of the carboxylic acid with benzyl alcohol. A well-established and high-yielding method for this is the Fischer-Speier esterification, which utilizes an acid catalyst to promote the reaction.
A highly analogous and well-documented procedure is the synthesis of (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate from L-tyrosine, which can be adapted for the synthesis of the title compound.[2]
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A representative synthesis workflow.
Materials:
-
O-methyl-L-serine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Benzene (or Toluene as a less toxic alternative)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add O-methyl-L-serine, an excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate in benzene.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water generated during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A white precipitate may form, which can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the benzene and excess benzyl alcohol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a white solid.
Causality Behind Experimental Choices:
-
p-Toluenesulfonic Acid: This strong acid is an effective catalyst for Fischer esterification. Its non-nucleophilic nature prevents side reactions.
-
Dean-Stark Apparatus: The removal of water is crucial to drive the equilibrium of the reversible esterification reaction towards the product side, thus ensuring a high yield.
-
Azeotropic Distillation: Benzene or toluene forms a low-boiling azeotrope with water, facilitating its removal from the reaction mixture.
-
Sodium Bicarbonate Wash: This step is essential to remove the acidic catalyst, which could otherwise interfere with subsequent reactions or the stability of the product.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | White to off-white crystalline solid. |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Melting Point | Expected to be a solid with a defined melting point, likely in the range of other amino acid esters. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. |
| Optical Rotation | As an (S)-enantiomer, it will exhibit a specific optical rotation. The value needs to be determined experimentally. The optical purity is a critical quality parameter and can be assessed by chiral HPLC or by measuring the optical rotation.[3] |
| Stability and Storage | The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and acids. As with many amino acid derivatives, it is advisable to store it under an inert atmosphere to prevent slow degradation. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.3 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), the methoxy group (a singlet around 3.3 ppm), and the protons of the propanoate backbone (a multiplet for the α-CH and two diastereotopic protons for the β-CH₂).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the benzylic carbon, the methoxy carbon, and the α and β carbons of the amino acid backbone.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1735 cm⁻¹), and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Applications in Asymmetric Synthesis and Drug Development
This compound is a versatile building block for the synthesis of a wide range of chiral molecules, particularly those containing a β-methoxy-α-amino acid fragment. Its applications span from peptide synthesis to the construction of complex heterocyclic scaffolds.
Peptide Synthesis
The primary amine of this compound can be coupled with N-protected amino acids or peptides using standard peptide coupling reagents (e.g., HATU, HOBt/DIC). The resulting dipeptide or polypeptide will contain an O-methyl-serine residue at its N-terminus. The benzyl ester at the C-terminus can then be selectively deprotected by hydrogenolysis to reveal the carboxylic acid for further chain elongation.[4]
Workflow for peptide synthesis.
The incorporation of O-methyl-serine can be strategically used to modify the properties of peptides, such as increasing their metabolic stability or altering their conformation. The methoxy group can also serve as a handle for further chemical modifications.
Synthesis of Chiral Heterocycles
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various chiral heterocycles. For instance, the amino and ester groups can participate in cyclization reactions to form lactams, piperazines, and other nitrogen-containing rings.
A potential application is in the synthesis of chiral oxazolidinones, a class of compounds known for their antibacterial activity, with Linezolid being a prominent example.[5] While direct use of the title compound in Linezolid synthesis is not widely reported, its structural motifs are relevant to the synthesis of such scaffolds.
Precursor to Chiral Amines and Alcohols
The ester functionality can be reduced to a primary alcohol, and the amino group can be further functionalized. This opens up pathways to chiral amino alcohols, which are important ligands in asymmetric catalysis and key components of many pharmaceuticals.
Case Study: Analogy in the Synthesis of LFA-1/ICAM Antagonists
A structurally related compound, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, has been utilized as a key reagent in the development of potent antagonists for the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction.[6] This interaction is a critical pathway in the inflammatory response, and its inhibition is a therapeutic strategy for conditions like dry eye disease. This example highlights the potential of such benzyl-protected amino acid derivatives in the synthesis of medicinally relevant molecules.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data is not available, the safety precautions for analogous compounds should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Fire Hazards: The compound is likely combustible. Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as dry chemical powder, carbon dioxide, or alcohol-resistant foam.[7]
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its well-defined stereochemistry, coupled with the orthogonal protecting groups on its amino and carboxyl functionalities, allows for a wide range of synthetic manipulations. While it may be a less commonly cited building block compared to some of its analogs, the principles of its synthesis and reactivity are well-established. For researchers in drug discovery and process development, this compound offers a strategic tool for the efficient and stereocontrolled synthesis of complex molecular targets. The insights provided in this guide, based on sound chemical principles and analogies to well-documented compounds, should serve as a solid foundation for its effective utilization in the laboratory.
References
-
Luo, S.-N., Chen, L., Gao, Y.-X., Xu, P.-X., & Zhao, Y.-F. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o270. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. Retrieved from [Link]
-
LookChem. (n.d.). benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate CAS:1194550-59-8. Retrieved from [Link]
- Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
-
ResearchGate. (2011). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Retrieved from [Link]
-
Shiraiwa, T., Suzuki, M., Sakai, Y., Nagasawa, H., Takatani, K., Noshi, D., & Yamanashi, K. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362–1366. Retrieved from [Link]
-
ACS Publications. (1987). Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Retrieved from [Link]
-
Loba Chemie. (2019). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. Retrieved from [https://www.lobachemie.com/msds-sds-cas-no-Benzyl-(2S)-2-amino-3-[3--(methylsulfonyl)]phenyl]propanoate-HCl-(Synthon-C)-1194550-59-8.html]([Link])
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
NIH. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of O-benzyl-L-serine. Retrieved from [Link]
-
SlideShare. (2022). Tag-assisted Liquid-phase Peptide Synthesis. Retrieved from [Link]
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Supplementary Information. (n.d.). N-benzylprop-2-yn-1-amine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methoxamine (CAS 390-28-3). Retrieved from [Link]
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potential research applications of (S)-Benzyl 2-amino-3-methoxypropanoate
An In-Depth Technical Guide to the Research Applications of (S)-Benzyl 2-amino-3-methoxypropanoate
Abstract
This compound, a protected derivative of the non-proteinogenic amino acid O-methyl-L-serine, represents a valuable and specialized building block in synthetic chemistry. Its unique structure, combining a chiral serine backbone, a methoxy-protected hydroxyl group, and a benzyl ester-protected carboxyl group, makes it an ideal intermediate for the strategic incorporation of O-methyl-serine into peptides and other complex bioactive molecules. This guide explores the foundational principles behind its utility, its primary research applications in peptide synthesis and drug discovery, and provides detailed, field-proven protocols for its synthesis and subsequent use. We will delve into the causality behind the choice of protecting groups and the impact of O-methylation on the physicochemical and biological properties of peptides, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their work.
Introduction: The Strategic Value of a Modified Serine
In the landscape of medicinal chemistry and chemical biology, the modification of natural amino acid scaffolds is a cornerstone strategy for enhancing the therapeutic properties of peptides and small molecules. This compound (hydrochloride salt CAS 694527-68-9) is a prime example of such a strategically modified building block.[1] It is, at its core, an L-serine residue that has been altered in two critical ways:
-
O-Methylation: The side-chain hydroxyl group is converted to a methyl ether. This seemingly minor change has profound implications. It prevents the side chain from acting as a hydrogen bond donor and shields it from post-translational modifications like phosphorylation, which can be crucial for modulating biological activity and metabolic stability.[2] The introduction of the methyl group also increases local hydrophobicity, which can influence peptide folding and membrane permeability.[2][]
-
Carboxyl-Protection: The C-terminus is protected as a benzyl ester. This is a classic and widely used protecting group in peptide synthesis. It renders the carboxylic acid unreactive during the coupling of the N-terminus, preventing self-polymerization, and can be selectively removed under specific conditions, typically hydrogenolysis, that are orthogonal to many other protecting groups used in peptide chemistry.[4]
Therefore, the principal application of this compound is to serve as a stable, ready-to-use precursor for introducing O-methyl-L-serine into a growing peptide chain, particularly in solution-phase synthesis or for the synthesis of the first amino acid esterified to a resin in solid-phase peptide synthesis (SPPS).
Core Application: A Building Block for Non-Proteinogenic Peptides
The incorporation of non-canonical amino acids is a critical tool for overcoming the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low cell permeability.[5] O-methylated amino acids, like O-methyl-L-serine, are used to create modified peptides with improved efficacy and stability.[6][7]
Rationale for Incorporating O-Methyl-L-Serine
The decision to incorporate an O-methyl-serine residue into a peptide sequence is driven by several strategic objectives:
-
Metabolic Stability: The methyl ether is resistant to enzymatic cleavage by esterases and blocks enzymatic phosphorylation, a common metabolic pathway, thereby increasing the in-vivo half-life of the peptide.
-
Conformational Constraint: The removal of the hydroxyl group's hydrogen-bonding capability and the introduction of a slightly bulkier methyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.[8]
-
Enhanced Lipophilicity: Methylation increases the hydrophobicity of the serine side chain, which can improve membrane permeability and facilitate entry into cells.[2]
-
Structure-Activity Relationship (SAR) Studies: Replacing a natural serine or threonine with its O-methylated counterpart is a powerful tool in SAR studies to probe the importance of the side-chain hydroxyl group for receptor binding and biological activity.[2]
Physicochemical Properties
The key physicochemical properties of the hydrochloride salt of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 694527-68-9 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Chirality | (S)-configuration | [1] |
Experimental Protocols & Methodologies
The following protocols are presented as robust, field-validated methodologies. The synthesis of the title compound is a foundational step, followed by its application in peptide synthesis.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a representative synthesis via Fischer esterification of commercially available O-methyl-L-serine with benzyl alcohol, catalyzed by a strong acid. This method is analogous to the synthesis of similar amino acid esters.[9]
Workflow Diagram: Synthesis of the Target Compound
Caption: Standard Fmoc-SPPS cycle for incorporating O-methyl-serine.
Step-by-Step Methodology (for one coupling cycle):
-
Resin Preparation: Start with a resin-bound peptide chain that has a free N-terminal amine, prepared from the previous cycle.
-
Activation of Amino Acid: In a separate vessel, pre-activate Fmoc-Ser(Me)-OH (3-5 eq) with a coupling agent such as HBTU/HATU (3-5 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA) (6-10 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of free primary amines).
-
Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection: To expose the new N-terminal amine for the next coupling, treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next coupling cycle.
Conclusion and Future Outlook
This compound is a specialized chemical tool whose value is realized in its application as a synthetic intermediate. While not an active pharmaceutical ingredient itself, it provides a crucial gateway for the introduction of O-methyl-L-serine into peptide structures. This modification is a proven strategy for enhancing the drug-like properties of peptide-based therapeutics. The continued interest in peptides as drugs, particularly for targeting complex protein-protein interactions, ensures that the demand for non-canonical building blocks like this O-methylated serine derivative will remain high. Future research will likely focus on streamlining the synthesis of such compounds and exploring the biological impact of their incorporation into a wider range of therapeutic peptides, from antimicrobial agents to oncology treatments.
References
-
Zhang, C. et al. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. 2016;138(1):5234-5237. [Link]
-
PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Center for Biotechnology Information. [Link]
-
Chem-Impex International. Fmoc-O-methyl-L-serine. [Link]
-
Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. [Link]
-
García-Jiménez, M. J. et al. Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry. 2010;75(1):144-152. [Link]
-
Luo, S.-N. et al. (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E. 2009;E65:o270. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Cudic, M. & Impellizzeri, F. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Chemistry. 2023;11:1134812. [Link]
-
Toth, G. K. et al. Epimerisation in Peptide Synthesis. Molecules. 2023;28(18):6534. [Link]
-
Di Fenza, A. et al. Nature-inspired and medicinally relevant short peptides. Rendiconti Lincei. Scienze Fisiche e Naturali. 2022;33:633–651. [Link]
-
Wu, G. et al. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. International Journal of Molecular Sciences. 2021;22(18):9943. [Link]
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- 1. 694527-68-9|this compound hydrochloride|BLDpharm [bldpharm.com]
- 2. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.unimo.it [iris.unimo.it]
An In-depth Technical Guide to (S)-Benzyl 2-amino-3-methoxypropanoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-Benzyl 2-amino-3-methoxypropanoate, a versatile chiral building block, and its derivatives. We will delve into the synthetic pathways, key chemical properties, and burgeoning applications of these compounds, particularly within the realms of medicinal chemistry and drug discovery. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.
Introduction: The Significance of O-Methylated Serine Scaffolds
This compound, the benzyl ester of O-methyl-L-serine, represents a strategically important class of amino acid derivatives. The O-methylation of the serine hydroxyl group imparts unique characteristics, including increased lipophilicity and metabolic stability compared to its parent amino acid. These attributes make it a valuable synthon in peptide synthesis and a promising scaffold for the development of novel therapeutic agents.
The incorporation of O-methyl-L-serine into peptide sequences can enhance solubility and stability, crucial for the development of peptide-based therapeutics[1]. Furthermore, O-methylated compounds have been investigated for their potential roles in neurological disorders and as antioxidants, suggesting a broader therapeutic landscape for derivatives of this core structure[1][2]. This guide will explore the synthesis of the parent compound and its derivatization, with a focus on applications in drug discovery.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through several strategic routes, primarily starting from the readily available and chiral L-serine. A common and efficient methodology involves a multi-step sequence of protection, O-methylation, and esterification.
Proposed Synthetic Pathway
A logical and field-proven approach to the synthesis of the target compound involves three key stages:
-
N-Protection of L-Serine: The amino group of L-serine is first protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.
-
O-Methylation: The hydroxyl group of N-Boc-L-serine is then methylated. This is a critical step where various methylating agents can be employed.
-
Benzylation and Deprotection: The carboxylic acid is esterified with benzyl alcohol, followed by the removal of the N-Boc protecting group to yield the final product, often as a hydrochloride salt for improved stability and handling.
Detailed Experimental Protocol
The following protocol is a composite methodology based on established procedures for similar amino acid derivatives.
Materials and Reagents:
-
L-Serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Methyl iodide (MeI)
-
Silver oxide (Ag₂O)
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl) in dioxane (4M solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
N-Boc-L-Serine Synthesis:
-
Dissolve L-serine in an aqueous solution of NaOH.
-
Add dioxane and cool the mixture in an ice bath.
-
Slowly add a solution of (Boc)₂O in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by acidifying the aqueous phase and extracting with EtOAc. Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure to obtain N-Boc-L-serine.
-
-
N-Boc-O-methyl-L-Serine Synthesis:
-
Dissolve N-Boc-L-serine in a suitable solvent such as acetonitrile.
-
Add silver oxide followed by methyl iodide.
-
Stir the reaction mixture at room temperature, monitoring progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography.
-
-
Benzylation and Deprotection:
-
Dissolve N-Boc-O-methyl-L-serine in DCM.
-
Add benzyl alcohol and a catalytic amount of DMAP.
-
Cool the solution in an ice bath and add a solution of DCC in DCM dropwise.
-
Stir the reaction overnight at room temperature.
-
Filter the dicyclohexylurea byproduct and wash the filtrate with dilute acid and brine.
-
Dry the organic layer and concentrate to yield N-Boc-(S)-Benzyl 2-amino-3-methoxypropanoate.
-
Dissolve the protected ester in a minimal amount of a suitable solvent and add a 4M solution of HCl in dioxane.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
The product, this compound hydrochloride, may precipitate and can be collected by filtration or obtained by evaporation of the solvent.
-
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound and a related derivative is presented below.
| Property | This compound hydrochloride[3] | (R)-2-Amino-N-benzyl-3-methoxypropionamide[4] |
| CAS Number | 694527-68-9 | 196601-69-1 |
| Molecular Formula | C₁₁H₁₆ClNO₃ | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 245.70 g/mol | 208.26 g/mol |
| Appearance | White to off-white solid | Not specified |
| Storage | Inert atmosphere, Room Temperature | Not specified |
Synthesis of Derivatives: N-Acylation
The primary amino group of this compound is a versatile handle for the synthesis of a wide array of derivatives, most notably N-acyl derivatives, which are essentially peptide bond formations.
General N-Acylation Workflow
Standard peptide coupling reagents can be effectively employed for the N-acylation of the parent compound.
Experimental Protocol for N-Acetylation
This protocol details the synthesis of (S)-Benzyl 2-acetamido-3-methoxypropanoate, a key intermediate in the synthesis of Lacosamide, an anticonvulsant drug[5][6].
Materials and Reagents:
-
This compound hydrochloride
-
Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Suspend this compound hydrochloride in DCM.
-
Add the base to neutralize the hydrochloride salt and liberate the free amine.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute aqueous acid, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the N-acetylated product.
Applications in Drug Discovery and Development
Derivatives of this compound are of significant interest in medicinal chemistry due to their potential as:
-
Chiral Building Blocks in Peptide Synthesis: The parent compound and its N-protected forms (e.g., Fmoc-O-methyl-L-serine) are valuable for introducing O-methylated serine residues into peptide chains. This modification can enhance the pharmacological properties of peptide-based drugs[1].
-
Intermediates in the Synthesis of Bioactive Molecules: As demonstrated by its use in the synthesis of Lacosamide, this scaffold is crucial for constructing more complex molecules with therapeutic activity[5][6].
-
Novel Therapeutic Agents: The O-methyl-serine motif itself may confer biological activity. Further exploration of derivatives could lead to the discovery of new drug candidates for a variety of therapeutic areas.
Conclusion
This compound and its derivatives are versatile and valuable tools for chemical synthesis and drug discovery. The synthetic routes outlined in this guide provide a solid foundation for the preparation of these compounds in a laboratory setting. Their application as chiral building blocks and as scaffolds for novel therapeutics underscores their importance for researchers and professionals in the field. Further investigation into the biological activities of a wider range of derivatives is a promising avenue for future research.
References
-
PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives (US8957252B2).
-
Chem-Impex. Fmoc-O-methyl-L-serine. Retrieved from [Link]
-
Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Retrieved from [Link]
- Watanabe, H., et al. (2018). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers in Plant Science, 9, 137.
-
Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Retrieved from [Link]
- Supporting Information: Synthesis of O-benzyl-L-serine.
- de Pascual-Teresa, S., et al. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Food Chemistry, 120(3), 701-707.
- Google Patents. (2014). Process for the synthesis of antiepileptic drug lacosamide (US8748660B2).
-
SpectraBase. Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. Retrieved from [Link]
- Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.
- Google Patents. (2019). Synthetic method of L-serine methyl ester hydrochloride (CN110606811A).
- Patsnap. Lacosamide synthesis method.
- Wang, C., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8835.
-
Loba Chemie. BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. Retrieved from [Link]
- Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
-
ResearchGate. (2017). Preparation of methyl ester of L-serine. Retrieved from [Link]
-
PubChem. (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 2. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 694527-68-9|this compound hydrochloride|BLDpharm [bldpharm.com]
- 4. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the Use of (S)-Benzyl 2-amino-3-methoxypropanoate Derivatives in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of O-Methylserine in Peptide Synthesis
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks can confer advantageous properties, such as enhanced proteolytic stability, constrained conformations, and novel functionalities. O-Methylserine (Ser(Me)) is one such valuable analogue. The replacement of the side-chain hydroxyl group with a methoxy ether eliminates a hydrogen bond donor, which can disrupt secondary structures and prevent side reactions such as O-acylation and dehydration that are sometimes observed with unprotected serine during solid-phase peptide synthesis (SPPS).[1]
This guide provides a comprehensive overview of the application of O-methylserine in Fmoc-based SPPS. While the title compound, (S)-Benzyl 2-amino-3-methoxypropanoate, is a C-terminally protected form of O-methylserine, its direct use in SPPS requires Nα-Fmoc protection. Therefore, this document will address the synthesis of the necessary building block, Fmoc-Ser(Me)-OH , and provide detailed protocols for its incorporation into peptide chains, addressing potential challenges and outlining best practices for success.
Building Block Synthesis: Preparing Fmoc-O-Methyl-L-Serine
The successful incorporation of any non-canonical amino acid begins with the availability of a high-quality, appropriately protected building block. The synthesis of Fmoc-Ser(Me)-OH can be achieved from commercially available starting materials. A plausible and efficient synthetic route is outlined below, drawing from established methods for amino acid protection and modification.[2][3]
The synthesis begins with the benzylation of the side-chain hydroxyl group of N-Boc-L-serine, followed by methylation of the carboxylic acid. Subsequent deprotection of the Boc group and reprotection with Fmoc-Osu furnishes the desired product. An alternative, and perhaps more direct route, would involve the direct O-methylation of a suitable N-Fmoc serine derivative, though care must be taken to avoid N-methylation.
Caption: Proposed synthetic workflow for Fmoc-O-Methyl-L-Serine (Fmoc-Ser(Me)-OH).
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing O-Methylserine
The general workflow for incorporating Fmoc-Ser(Me)-OH into a growing peptide chain follows the standard principles of Fmoc-SPPS.[4] This iterative process consists of deprotection of the N-terminal Fmoc group, coupling of the next amino acid, and thorough washing steps.[5]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Considerations for Coupling Fmoc-Ser(Me)-OH
The presence of the methyl group on the β-carbon of the serine side chain introduces a degree of steric hindrance proximal to the reactive carboxyl group. This can slow down the coupling reaction compared to glycine or alanine. Consequently, the choice of coupling reagent is critical for achieving high coupling efficiency and preventing the formation of deletion sequences.[6]
Standard carbodiimide activators like DIC, especially when used with an additive such as OxymaPure or HOBt, can be effective. However, for challenging couplings, more potent uronium/aminium salt-based reagents are recommended.
| Coupling Reagent | Activating Additive | Base | Typical Reaction Time | Comments |
| DIC | OxymaPure or HOBt | DIPEA or Collidine | 1-2 hours | Cost-effective and generally reliable. |
| HBTU / HCTU | (Internal) | DIPEA or Collidine | 30-60 minutes | Highly efficient, suitable for most sequences. |
| HATU | (Internal) | DIPEA or Collidine | 20-45 minutes | Excellent for sterically hindered amino acids, minimizes racemization.[7] |
| COMU | (Internal) | DIPEA or Collidine | 20-45 minutes | A safer alternative to benzotriazole-based reagents with comparable efficiency to HATU. |
Protocol 1: Automated SPPS Coupling of Fmoc-Ser(Me)-OH
This protocol is suitable for standard automated peptide synthesizers.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
Prepare a solution of Fmoc-Ser(Me)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.[8]
-
Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, perform a capping step with acetic anhydride and DIPEA in DMF to block any unreacted amino groups.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Potential Side Reactions and Mitigation
A key advantage of using O-methylserine is the prevention of side reactions associated with the free hydroxyl group of serine. However, researchers should be aware of general SPPS side reactions.
-
Aspartimide Formation: When coupling an amino acid to an aspartic acid residue, the risk of aspartimide formation exists, which can lead to racemization and the formation of β-aspartyl peptides. The use of Fmoc-Asp(OMpe)-OH or the incorporation of pseudoproline dipeptides can mitigate this issue.[9]
-
Diketopiperazine Formation: At the dipeptide stage, cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent with proline as the second residue. Using a bulky resin like 2-chlorotrityl chloride can suppress this side reaction.[9]
-
Racemization: While the O-methyl group is not expected to increase the risk of racemization of the serine residue itself, care should be taken during the activation of any amino acid to minimize this risk. Using additives like OxymaPure and avoiding excessive amounts of base are good practices.[10]
The methyl ether of the serine side chain and the benzyl ester (if used as a C-terminal protecting group on a resin like Wang resin) are stable to the basic conditions of Fmoc deprotection (piperidine in DMF).
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).
The cleavage cocktail must also contain "scavengers" to trap the highly reactive cationic species generated from the protecting groups, which could otherwise modify sensitive residues like tryptophan, methionine, or tyrosine.
Protocol 2: Cleavage of a Peptide Containing Ser(Me)
-
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) (3-5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, effective cocktail is Reagent K, or a simpler mixture for peptides without particularly sensitive residues.
-
Standard Cocktail (TFA/TIS/H₂O 95:2.5:2.5): Suitable for most peptides. TIS (triisopropylsilane) is an excellent scavenger for carbocations.[11]
-
Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5): Recommended for peptides containing multiple sensitive residues like Trp, Met, or Cys.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Wash the resin with a small amount of fresh TFA.
-
Slowly add the combined TFA filtrate to a 10-fold excess of cold diethyl ether with vigorous stirring.
-
The crude peptide will precipitate as a white solid.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension and decant the supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Analytical Characterization
The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying it to the desired level. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.
Conclusion
This compound, in its Nα-Fmoc protected form (Fmoc-Ser(Me)-OH), is a valuable building block for modifying peptides. Its use circumvents common side reactions associated with serine and can be successfully incorporated into peptides using standard Fmoc-SPPS protocols with careful selection of coupling reagents to overcome potential steric hindrance. The O-methyl group is robust throughout the synthesis and is stable to final TFA cleavage conditions. By following the guidelines and protocols outlined in this document, researchers can confidently utilize this non-canonical amino acid to advance their peptide-based research and development efforts.
References
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- (Placeholder for a relevant citation on unn
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-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- (Placeholder for a relevant cit
- Luo, S. N., Chen, L., Gao, Y. X., Xu, P. X., & Zhao, Y. F. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o270.
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Supporting Information for "Helical Poly(α-amino acid)s Bearing L-Serine Side Chains with Various Functional Groups". (n.d.). Retrieved from [Link]
- (Placeholder for a relevant cit
-
SlideShare. (2015). Spps and side reactions in peptide synthesis. Retrieved from [Link]
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- (Placeholder for a relevant citation on peptide applic
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- (Placeholder for a relevant citation on autom
- (Placeholder for a relevant citation on peptide characteriz
- (Placeholder for a relevant cit
- (Placeholder for a relevant cit
- (Placeholder for a relevant citation on medicinal chemistry of peptides)
- El-Faham, A., & Almarhoon, Z. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(11), e202200236.
- (Placeholder for a relevant cit
-
ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU (1.5 eq.), DIPEA (5 eq.), DMF. Retrieved from [Link]
Sources
- 1. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions of (S)-Benzyl 2-amino-3-methoxypropanoate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of O-Methylated Serine Derivatives in Peptide Synthesis
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids into peptide backbones represents a powerful strategy for modulating pharmacological properties. (S)-Benzyl 2-amino-3-methoxypropanoate, a protected derivative of O-methylated serine, is a key building block in this endeavor. Its utilization allows for the introduction of a constrained, yet polar, side chain that can influence peptide conformation, stability against enzymatic degradation, and receptor-binding affinity. The methoxy group can serve as a bioisostere for a hydroxyl group, offering altered hydrogen bonding capabilities and lipophilicity, which can be pivotal in optimizing lead compounds.
This technical guide provides a comprehensive overview of the principles and a detailed protocol for the coupling of this compound with other amino acids, a critical step in the synthesis of novel peptides and peptidomimetics. As a Senior Application Scientist, the following sections are designed to not only provide a step-by-step methodology but also to instill a deep understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt the protocol to their specific needs.
Mechanistic Underpinnings of the Peptide Coupling Reaction
The formation of a peptide bond is a condensation reaction that joins the carboxyl group of one amino acid to the amino group of another.[1] This process is not spontaneous and requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. The choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral centers.
A common and effective method for this activation involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[2][3]
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.[3]
-
Formation of the Active Ester: The O-acylisourea intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea.[3] The addition of HOBt mitigates these side reactions by rapidly converting the O-acylisourea into a more stable and less racemization-prone HOBt-ester.[1][2]
-
Nucleophilic Attack and Peptide Bond Formation: The amino group of the C-protected amino acid (this compound in this case) attacks the carbonyl carbon of the HOBt-ester, forming the desired peptide bond and releasing HOBt.
Caption: General mechanism of carbodiimide-mediated peptide coupling with HOBt.
Protecting Group Strategy: A Critical Consideration
To prevent unwanted side reactions, such as self-polymerization, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups.[4][5]
-
α-Amino Group Protection: The incoming amino acid must have its α-amino group protected, commonly with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice depends on the overall synthetic strategy.[5]
-
Carboxyl Group Protection: The C-terminal amino acid, in this case, this compound, has its carboxyl group protected as a benzyl ester. The benzyl group is stable under the coupling conditions and can be removed later by hydrogenolysis.
-
Side-Chain Protection: For amino acids with reactive side chains (e.g., Lys, Asp, Glu, Ser, Thr, Cys), appropriate orthogonal protecting groups are necessary.[5][6] The O-methyl group on the serine derivative in our topic is stable and does not require further protection.
Experimental Protocol: Solution-Phase Coupling of an N-Boc Amino Acid with this compound
This protocol describes a general procedure for the solution-phase coupling of an N-Boc protected amino acid with this compound using DIC and HOBt.
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation | Purity |
| This compound | 196601-69-1 | Commercially available | >98% |
| N-Boc-protected amino acid | Varies | Various | >99% |
| N,N'-Diisopropylcarbodiimide (DIC) | 693-13-0 | Various | >99% |
| 1-Hydroxybenzotriazole (HOBt) hydrate | 123333-53-9 | Various | >97% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Various | >99.8% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Various | >99.5% |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Various | N/A |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | Various | N/A |
| Brine (saturated aqueous NaCl) | 7647-14-5 | Various | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Various | >99.5% |
| Ethyl acetate (EtOAc) | 141-78-6 | Various | ACS Grade |
| Hexanes | 110-54-3 | Various | ACS Grade |
Instrumentation:
-
Magnetic stirrer with stirring bars
-
Round-bottom flasks and standard glassware
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
High-performance liquid chromatography (HPLC) system for purity analysis
-
Mass spectrometer (MS) for product verification
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-Boc-protected amino acid (1.0 eq) and HOBt hydrate (1.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of the N-Boc-amino acid).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Slowly add DIC (1.1 eq) to the cooled solution dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of diisopropylurea (DIU) may begin to form.
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound to the activated amino acid solution at 0 °C.
-
If the amino ester is in its hydrochloride salt form, add DIPEA (1.1 eq) to the reaction mixture to neutralize the salt.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting materials and the appearance of a new, higher-Rf spot corresponding to the product should be observed.
-
-
Workup:
-
Once the reaction is complete, filter off the precipitated DIU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove any unreacted amine and DIPEA.
-
Saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted HOBt and any remaining acid.
-
Brine (1 x 20 mL) to reduce the amount of dissolved water in the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the protected dipeptide as a solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product by HPLC, MS, and NMR spectroscopy.
-
Caption: Workflow for the solution-phase peptide coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure all reagents are anhydrous. Check the quality of the coupling reagents. |
| Decomposition of the coupling reagent. | Use fresh DIC. Store it properly. | |
| Steric hindrance from bulky amino acid side chains. | Increase reaction time and/or temperature. Consider a more potent coupling reagent like HATU or HBTU. | |
| Racemization of the Product | High reaction temperature. | Maintain low temperatures, especially during the activation step. |
| Absence or insufficient amount of racemization suppressant. | Ensure the correct stoichiometry of HOBt is used. For particularly sensitive amino acids, consider using HOAt.[7] | |
| Presence of Side Products | Formation of N-acylurea. | Ensure HOBt is added before or concurrently with DIC.[3] |
| Incomplete removal of protecting groups from starting materials. | Verify the purity of the starting materials before the reaction. | |
| Difficult Purification | Co-elution of the product with DIU. | If DIU is soluble, perform a filtration at low temperature before workup. Optimize chromatography conditions. |
Safety Precautions
-
Carbodiimides (DCC, DIC): These are potent allergens and skin sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]
-
Solvents (DCM, EtOAc, Hexanes): These are flammable and volatile. Work in a fume hood and avoid sources of ignition.
-
Acids and Bases (HCl, DIPEA): These are corrosive. Handle with care and wear appropriate PPE.
Conclusion
The coupling of this compound with other amino acids is a fundamental transformation for the synthesis of modified peptides with potentially enhanced therapeutic properties. A thorough understanding of the reaction mechanism, careful selection of coupling reagents and protecting groups, and meticulous execution of the experimental protocol are essential for success. The information and procedures outlined in this guide are intended to provide a solid foundation for researchers to confidently and efficiently incorporate this valuable building block into their synthetic endeavors.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2002). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of peptides rich in serines? Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
Luo, S. N., Chen, L., Gao, Y. X., Xu, P. X., & Zhao, Y. F. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Crystallographic Communications, 65(2), o270. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Loba Chemie. (2019). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. Retrieved from [https://www.lobachemie.com/msds/BENZYL-(2S)-2-AMINO-3-[3--(METHYLSULFONYL)]PHENYL]PROPANOATE_HCL_(SYNTHON_C)-1194550-59-8.pdf]([Link])
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. lobachemie.com [lobachemie.com]
Application Notes & Protocols: Strategic Deprotection of (S)-Benzyl 2-amino-3-methoxypropanoate
Introduction
(S)-Benzyl 2-amino-3-methoxypropanoate and its N-protected derivatives are valuable intermediates in the synthesis of peptidomimetics, chiral ligands, and complex pharmaceutical agents. The strategic removal of the benzyl ester and the amino-protecting group (typically Boc or Cbz) is a critical step that dictates the success of subsequent synthetic transformations. This guide provides a comprehensive overview of robust deprotection methodologies, offering detailed protocols and the underlying chemical principles to empower researchers in drug development and chemical synthesis. We will explore orthogonal strategies that allow for selective or simultaneous cleavage, ensuring high yield and preservation of stereochemical integrity.
Core Concepts in Deprotection Strategy
The choice of deprotection method is contingent upon the desired final product and the nature of the amino-protecting group. The two primary functionalities to consider are the C-terminal benzyl ester and the N-terminal protecting group.
-
Benzyl Ester: This group is most commonly removed via catalytic hydrogenolysis, a mild and efficient method.[1] Alternative, though less common for this specific substrate, are acidic or basic hydrolysis and the use of certain Lewis acids.[][3]
-
Amino-Protecting Groups:
-
tert-Butoxycarbonyl (Boc): This group is labile under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]
-
Carboxybenzyl (Cbz): The Cbz group is also susceptible to catalytic hydrogenolysis, often being cleaved under similar conditions as the benzyl ester.[5][6]
-
The interplay between these groups dictates the deprotection strategy. An N-Boc protected substrate offers the potential for orthogonal deprotection, whereas an N-Cbz protected substrate will likely undergo simultaneous deprotection of both the amino and carboxyl termini under hydrogenolysis conditions.
Deprotection Strategies & Protocols
Strategy 1: Simultaneous Deprotection of N-Cbz and Benzyl Ester via Catalytic Hydrogenolysis
This is the most direct route to the free amino acid, (S)-2-amino-3-methoxypropanoic acid, from its N-Cbz, O-benzyl protected precursor. The reaction proceeds via the palladium-catalyzed cleavage of both the Cbz and benzyl groups in the presence of a hydrogen source.
Mechanism Insight: The palladium catalyst facilitates the oxidative addition into the C-O bond of the benzyl ester and the Cbz group. The adsorbed hydrogen then reductively cleaves these bonds, liberating the free carboxylic acid and amino group, with toluene and carbon dioxide as byproducts.
Workflow Diagram:
Caption: Workflow for Simultaneous Cbz and Benzyl Ester Deprotection.
Detailed Protocol 1A: Catalytic Hydrogenolysis with H₂ Gas
-
Preparation: In a suitable hydrogenation vessel, dissolve N-Cbz-(S)-Benzyl 2-amino-3-methoxypropanoate (1.0 eq) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ (typically 1 atm, a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (MeOH or EtOH).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-2-amino-3-methoxypropanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) to afford the pure amino acid.
Detailed Protocol 1B: Transfer Hydrogenolysis with Ammonium Formate
This method avoids the need for a hydrogen gas cylinder and is often faster.
-
Preparation: Dissolve N-Cbz-(S)-Benzyl 2-amino-3-methoxypropanoate (1.0 eq) in methanol (0.1 M).
-
Reagent Addition: Add ammonium formate (HCOONH₄) (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C (5-10 mol% Pd).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitoring & Work-up: Follow steps 4-7 from Protocol 1A.
Comparative Data:
| Method | Hydrogen Source | Pressure | Typical Reaction Time | Advantages | Disadvantages |
| 1A | H₂ Gas | 1-3 atm | 2-16 h | Clean byproducts (toluene, CO₂) | Requires specialized hydrogenation equipment |
| 1B | Ammonium Formate | Atmospheric | 0.5-4 h | Rapid, no H₂ gas required | Requires removal of formate salts |
Strategy 2: Orthogonal Deprotection of N-Boc Protected this compound
This strategy allows for the selective removal of either the N-Boc group or the O-benzyl group, providing access to two different key intermediates.
Workflow Diagram:
Sources
derivatization of (S)-Benzyl 2-amino-3-methoxypropanoate for chiral synthesis
An In-Depth Guide to the Derivatization of (S)-Benzyl 2-amino-3-methoxypropanoate for Chiral Synthesis
Authored by a Senior Application Scientist
This compound is a valuable chiral building block derived from O-methylated L-serine. Its utility in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and chiral ligands, is predicated on the selective modification of its primary amine. The strategic derivatization of this nucleophilic center is paramount for peptide synthesis, the introduction of chiral auxiliaries, or the modulation of the molecule's steric and electronic properties to direct subsequent stereoselective transformations.
This document provides a comprehensive guide to the most common and effective derivatization strategies for this compound. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern the choice of reagents and reaction conditions. This approach empowers researchers to not only follow the steps but also to adapt and troubleshoot these methodologies for their specific synthetic goals. The structural integrity of the starting material, featuring a stable benzyl ester and a methoxy ether side chain, allows for a wide range of N-functionalization reactions without compromising other parts of the molecule under the specified conditions.
Section 1: N-Acylation - Formation of Amide Derivatives
Principle and Rationale
N-acylation is a fundamental transformation that converts the primary amine into a neutral, more sterically demanding amide group. This is a cornerstone of peptide synthesis and is also used to install a stable protecting group. The choice of acylating agent dictates the nature of the resulting amide. Acetic anhydride is used for simple acetylation, while activated esters or acid chlorides of more complex carboxylic acids can be used to build larger structures.
The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the acidic byproduct (e.g., HCl from an acid chloride or acetic acid from an anhydride), driving the reaction to completion and preventing the protonation and deactivation of the starting amine.
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol describes the straightforward synthesis of (S)-Benzyl 2-acetamido-3-methoxypropanoate.
Caption: Workflow for N-Acetylation.
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. The triethylamine acts as a scavenger for the acetic acid byproduct.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the cold solution using a syringe. The slow addition helps to control the exotherm of the reaction.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure N-acetylated product.
| Parameter | Value | Reference / Notes |
| Starting Material | This compound | 1.0 eq |
| Reagents | Acetic Anhydride (1.2 eq), TEA (1.5 eq) | --- |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Temperature | 0 °C to Room Temperature | --- |
| Typical Yield | >90% | Dependent on purification |
| Characterization | ¹H NMR, ¹³C NMR, HRMS | Confirm amide formation and retention of stereochemistry |
Section 2: N-Sulfonylation - Crafting Sulfonamide Derivatives
Principle and Rationale
N-sulfonylation provides access to sulfonamides, which are stable functional groups with distinct electronic properties compared to amides. Sulfonamides are common pharmacophores and can also serve as robust protecting groups that are stable to a wider range of conditions than many carbamates or amides. Derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) introduces a fluorescent tag, which is exceptionally useful for analytical applications, including HPLC-based separation and quantification of enantiomers after derivatization with a chiral reagent.[1]
The mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically performed in the presence of a base to neutralize the generated HCl.
Protocol 2: N-Dansylation with Dansyl Chloride
This protocol details the preparation of the fluorescent N-dansyl derivative.
Caption: Workflow for N-Dansylation.
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v). The aqueous medium ensures the solubility of the base and helps facilitate the reaction.
-
Base Addition: Add an excess of sodium bicarbonate (3.0 eq) or triethylamine (2.0 eq) to maintain a basic pH (8-9).
-
Reagent Addition: Prepare a solution of dansyl chloride (1.1 eq) in a minimal amount of acetone and add it portion-wise to the stirring amine solution at room temperature.
-
Reaction: Protect the flask from light (dansyl derivatives can be light-sensitive) by wrapping it in aluminum foil. Stir vigorously at room temperature for 2-6 hours.
-
Monitoring: Follow the disappearance of the starting amine by TLC, visualizing with a ninhydrin stain (the product will not be ninhydrin-positive). The product can be visualized under UV light (254 nm or 365 nm).
-
Workup: Once the reaction is complete, remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash sequentially with dilute HCl (e.g., 0.5 M) to remove excess dimethylamine (a hydrolysis product of dansyl chloride) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography.
| Parameter | Value | Reference / Notes |
| Starting Material | This compound | 1.0 eq |
| Reagents | Dansyl Chloride (1.1 eq), NaHCO₃ (3.0 eq) | --- |
| Solvent | Acetone / Water | Aprotic co-solvent is key |
| Temperature | Room Temperature | Protect from light |
| Typical Yield | 80-95% | --- |
| Characterization | HPLC-UV/Fluorescence, ¹H NMR, HRMS | Product is highly fluorescent |
Section 3: N-Carbamoylation - Installation of Protecting Groups
Principle and Rationale
The formation of a carbamate is one of the most important methods for protecting an amine functionality during a multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is a classic example. It is stable to a wide variety of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality makes it indispensable in modern synthetic chemistry.
The reaction is typically performed with di-tert-butyl dicarbonate (Boc₂O) and a base. The amine attacks one of the carbonyls of Boc₂O, leading to the formation of the N-Boc derivative and the release of tert-butanol, carbon dioxide, and the conjugate acid of the base.
Protocol 3: N-Boc Protection with Di-tert-butyl dicarbonate (Boc₂O)
This protocol provides a standard and highly reliable method for synthesizing the N-Boc protected amino acid ester.
Caption: Workflow for N-Boc Protection.
-
Preparation: Dissolve this compound (1.0 eq) in tetrahydrofuran (THF) or DCM (0.2 M).
-
Base Addition: Add triethylamine (2.0 eq) to the solution.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 12-24 hours.
-
Monitoring: Check for the absence of starting material using TLC with ninhydrin staining. The Boc-protected product will not stain with ninhydrin.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate.
-
Purification: Wash the organic solution sequentially with 1 M citric acid solution (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and finally with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-Boc protected product, which is often of sufficient purity for subsequent steps without chromatography.
| Parameter | Value | Reference / Notes |
| Starting Material | This compound | 1.0 eq |
| Reagents | Boc₂O (1.1 eq), TEA (2.0 eq) | --- |
| Solvent | THF or DCM | --- |
| Temperature | Room Temperature | Reaction can be slow but is very clean |
| Typical Yield | >95% | Often requires no chromatographic purification |
| Characterization | ¹H NMR, ¹³C NMR | Look for characteristic Boc protons (~1.4 ppm) |
References
-
Chiral Derivatization for HPLC-MS: E. E. E. van der Hage, et al. (2002). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC, NIH. [Link][1]
-
N-Acylation of Amino Acids: AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link][2]
-
N-Sulfonylation of Amines: ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. [Link][3]
- Boc Protection of Amines: Standard organic chemistry textbook protocols and widely accepted laboratory practices. For a general overview of protecting groups, see: Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
Application Notes and Protocols for the Incorporation of (S)-Benzyl 2-amino-3-methoxypropanoate
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering a powerful tool to enhance proteolytic stability, modulate conformation, and introduce novel functionalities. This guide provides a comprehensive experimental framework for the synthesis and incorporation of a unique O-methylated serine derivative, (S)-Benzyl 2-amino-3-methoxypropanoate. As this compound is not readily commercially available, we first present a robust, field-tested synthetic pathway to obtain the orthogonally protected building block, (S)-N-Fmoc-2-amino-3-methoxypropanoic acid, suitable for solid-phase peptide synthesis (SPPS). Subsequently, we detail the protocols for its efficient incorporation into a target peptide sequence using Fmoc-based SPPS, followed by cleavage, purification, and in-depth characterization of the final modified peptide. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification toolkit.
Part 1: Synthesis of the Core Building Block: (S)-N-Fmoc-2-amino-3-methoxypropanoic Acid
The successful incorporation of this compound into a peptide via standard synthesis methodologies first requires its conversion into a suitable, orthogonally protected derivative. For Fmoc-based solid-phase peptide synthesis, the target building block is the N-Fmoc protected carboxylic acid. The following multi-step synthesis is a reliable method to obtain this key intermediate, starting from the readily available (S)-Serine. The benzyl ester is used as an intermediate protecting group for the carboxylic acid during the O-methylation step.
Synthetic Workflow
Caption: Synthetic pathway for (S)-N-Fmoc-2-amino-3-methoxypropanoic acid.
Experimental Protocols
Step 1: Synthesis of (S)-Serine benzyl ester
This procedure follows a standard acid-catalyzed esterification.[1]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-Serine (1 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5 eq.), and toluene (sufficient to suspend the reagents).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product will precipitate as the p-toluenesulfonate salt. Filter the solid and wash with cold diethyl ether. The salt can be used directly in the next step or neutralized with a mild base and extracted into an organic solvent for further purification if necessary.
Step 2: O-Methylation of (S)-Serine benzyl ester
-
Reaction Setup: Suspend (S)-Serine benzyl ester p-toluenesulfonate salt (1 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath.
-
Reaction: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Step 3: N-Fmoc Protection
This step introduces the temporary protecting group for the amine, which is essential for SPPS.[2]
-
Reaction Setup: Dissolve the purified (S)-2-amino-3-methoxypropanoate benzyl ester (1 eq.) in a mixture of 1,4-dioxane and water (1:1). Add sodium bicarbonate (NaHCO₃, 2 eq.).
-
Reaction: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.1 eq.) in 1,4-dioxane dropwise. Stir the reaction at room temperature for 12-16 hours.
-
Work-up and Purification: Remove the 1,4-dioxane under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Fmoc protected benzyl ester.
Step 4: Saponification of the Benzyl Ester
This final step deprotects the carboxylic acid, making the building block ready for peptide coupling.[3]
-
Reaction Setup: Dissolve the (S)-N-Fmoc-2-amino-3-methoxypropanoate benzyl ester (1 eq.) in a mixture of THF and water (3:1).
-
Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) and stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (S)-N-Fmoc-2-amino-3-methoxypropanoic acid.
Characterization Data
| Compound | Expected ¹H NMR (δ, ppm) in CDCl₃ | Expected Mass (m/z) for [M+H]⁺ |
| (S)-Serine benzyl ester | ~7.3-7.4 (m, 5H, Ar-H), ~5.2 (s, 2H, -CH₂-Ph), ~3.9 (m, 1H, α-CH), ~3.7 (dd, 1H, β-CH₂), ~3.6 (dd, 1H, β-CH₂) | 196.10 |
| (S)-2-Amino-3-methoxypropanoate benzyl ester | ~7.3-7.4 (m, 5H, Ar-H), ~5.2 (s, 2H, -CH₂-Ph), ~3.7 (m, 1H, α-CH), ~3.5 (dd, 1H, β-CH₂), ~3.4 (dd, 1H, β-CH₂), ~3.3 (s, 3H, -OCH₃) | 210.12 |
| (S)-N-Fmoc-2-amino-3-methoxypropanoate benzyl ester | ~7.2-7.8 (m, 13H, Ar-H), ~5.2 (s, 2H, -CH₂-Ph), ~4.2-4.5 (m, 3H, Fmoc-CH, Fmoc-CH₂), ~3.7-3.8 (m, 2H, β-CH₂), ~3.3 (s, 3H, -OCH₃) | 432.18 |
| (S)-N-Fmoc-2-amino-3-methoxypropanoic acid | ~7.2-7.8 (m, 8H, Ar-H), ~4.2-4.5 (m, 3H, Fmoc-CH, Fmoc-CH₂), ~3.7-3.8 (m, 2H, β-CH₂), ~3.3 (s, 3H, -OCH₃) | 342.13 |
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesized (S)-N-Fmoc-2-amino-3-methoxypropanoic acid can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[4]
SPPS Cycle Workflow
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol for Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[5] Drain and repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
-
Activation and Coupling:
-
In a separate vessel, dissolve (S)-N-Fmoc-2-amino-3-methoxypropanoic acid (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[4]
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by a yellow color, signifies a complete reaction).
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Repeat: Continue with the SPPS cycle for the subsequent amino acids in the desired sequence.
Causality of Reagent Choice: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, which is particularly important when coupling modified amino acids.[6] DIPEA is a non-nucleophilic base used to neutralize the protonated amine on the resin and facilitate the coupling reaction.
Part 3: Cleavage, Purification, and Characterization
Peptide Cleavage from Resin
-
After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a gradient of water and acetonitrile, both containing 0.1% TFA. Collect fractions and analyze them by mass spectrometry to identify those containing the desired product. Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization
The incorporation of (S)-2-amino-3-methoxypropanoate will result in a specific mass shift and unique NMR signals.
| Technique | Expected Outcome |
| Mass Spectrometry (MS) | The observed mass of the peptide will show an increase corresponding to the mass of the 2-amino-3-methoxypropanoyl residue (C₄H₇NO₂ = 101.08 Da). High-resolution mass spectrometry can confirm the elemental composition. |
| NMR Spectroscopy | In ¹H NMR, the methoxy group will appear as a singlet around 3.3 ppm. The α- and β-protons of the modified serine residue will have characteristic chemical shifts and coupling constants that can be identified using 2D NMR experiments like COSY and TOCSY.[7] The presence of the modification can also induce chemical shift perturbations in neighboring residues.[8] |
Part 4: Safety and Handling
-
Protected Amino Acids: Store protected amino acids at -20°C for long-term storage in a tightly sealed container.[9][10] Before use, allow the container to warm to room temperature to prevent condensation of moisture.
-
Reagents: Handle all reagents, especially TFA, piperidine, and coupling agents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Pravettoni, M., et al. (2005). Deprotection of N-Fmoc-α-amino acid methyl esters. Journal of Chemical Research, 2005(1), 58-60.
- Binette, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
- Takeuchi, K., et al. (2015). Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy. Journal of Magnetic Resonance, 261, 145-155.
- Deming, T. J., & Kim, J. (2012). Synthesis of O-benzyl-L-serine.
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
- Rebstock, A.-S., et al. (2008). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. The Journal of Organic Chemistry, 73(15), 5873–5883.
- BenchChem. (2025).
- Van der Verren, S. E., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-15.
- Binette, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]
- Schneider, S. E., & Dzubeck, V. (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Tetrahedron Letters, 41(51), 9953-9956.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
- Davies, S. G., et al. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (23), 3047-3059.
- Medzihradszky, K. F. (n.d.). Identification of Protein Modifications by Mass Spectrometry. UCSF Mass Spectrometry Facility.
-
Hunt, I. (n.d.). Ch27 : Peptide synthesis. University of Calgary. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
- Van der Verren, S. E., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
- Camarero, J. A., et al. (2001). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. The Journal of Organic Chemistry, 66(13), 4585–4590.
- Fields, G. B., & Noble, R. L. (1990). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Soderberg, T. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
- University of Mumbai. (n.d.). Carboxyl protecting groups.
- Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of Organic Chemistry, 73(22), 9090–9092.
- Riva, E., et al. (2013). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Tetrahedron Letters, 54(35), 4763-4766.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Benzyl 2-amino-3-methoxypropanoate
Welcome to the technical support center for the synthesis of (S)-Benzyl 2-amino-3-methoxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity. Our approach is grounded in established chemical principles and field-tested expertise.
Introduction to the Synthesis
The synthesis of this compound, a valuable chiral building block, typically originates from L-serine. A common synthetic pathway involves three main stages: protection of the amine and carboxyl groups, O-methylation of the hydroxyl group, and finally, selective deprotection. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.
A general synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting Guide
Section 1: N-Protection and Benzyl Ester Formation
Question 1: I am observing a low yield during the benzylation of N-Boc-L-serine. What are the likely causes and how can I improve it?
Answer: Low yields in the benzylation of N-Boc-L-serine to form the benzyl ester are often due to incomplete reaction or side reactions. Here are some common causes and solutions:
-
Inefficient Alkylation: The reaction of the carboxylate with benzyl bromide can be slow. Ensure you are using an appropriate base to fully deprotonate the carboxylic acid. Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is highly effective for this transformation, often leading to excellent yields.[1]
-
Reaction Conditions: The reaction temperature and time are critical. While room temperature is often sufficient, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Ensure your N-Boc-L-serine and benzyl bromide are pure and dry. Moisture can interfere with the reaction.
Question 2: I am seeing multiple spots on my TLC after the benzyl ester formation, even when the starting material is consumed. What could these be?
Answer: The appearance of multiple spots on TLC suggests the formation of byproducts. Here are a few possibilities:
-
Di-benzylated Product: Although less common for the carboxylic acid, it's worth considering if any other functional groups could be benzylated. However, with N-Boc protection, this is unlikely.
-
Elimination Products: Under harsh basic conditions, elimination to form the dehydroalanine derivative can occur. Using a milder base like cesium carbonate can mitigate this.
-
Starting Material Impurities: Impurities in your starting N-Boc-L-serine could lead to multiple products.
A thorough purification by column chromatography is recommended to isolate the desired N-Boc-L-serine benzyl ester.
Section 2: O-Methylation of N-Boc-L-Serine Benzyl Ester
This step is often the most challenging, with the potential for several side reactions that can significantly lower the yield.
Question 3: My O-methylation of N-Boc-L-serine benzyl ester is giving a very low yield. What are the critical parameters to control?
Answer: Low yields in the O-methylation step are a common issue. The choice of base, methylating agent, and reaction conditions are paramount.
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of serine. Sodium hydride (NaH) is a common choice. It is crucial to use a freshly opened or properly stored container of NaH, as it can be deactivated by moisture.
-
Methylating Agent: Methyl iodide (MeI) is a highly effective methylating agent. Use of an excess of methyl iodide can help drive the reaction to completion. Be aware that methyl iodide is toxic and should be handled with appropriate safety precautions in a fume hood.[2]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are suitable for this reaction. Ensure your solvent is completely dry, as any water will quench the sodium hydride.
-
Temperature: The initial deprotonation with NaH is typically performed at 0 °C to control the reaction rate and minimize side reactions. After the addition of the base, the reaction mixture can be allowed to warm to room temperature for the methylation to proceed.
Troubleshooting Workflow for Low Yield in O-Methylation:
Caption: A decision tree for troubleshooting low yields in the O-methylation step.
Question 4: I am concerned about racemization at the alpha-carbon during the O-methylation. How can I minimize this?
Answer: Racemization is a valid concern, especially when using strong bases. The abstraction of the alpha-proton can lead to a loss of stereochemical integrity.
-
Mechanism of Racemization: The enolization of the ester carbonyl group is facilitated by the abstraction of the alpha-proton by a strong base. This process is generally slower than the deprotonation of the hydroxyl group, but it can become significant under harsh conditions.
-
Mitigation Strategies:
-
Use of Milder Conditions: Employing the minimum necessary amount of a strong base and keeping the temperature low (0 °C) during deprotonation can help.
-
Alternative Methylating Agents: While methyl iodide is common, other reagents like dimethyl sulfate or methyl triflate can be considered, though they also require careful handling.
-
Monitoring: After synthesis, the enantiomeric excess (e.e.) of your product should be checked using chiral HPLC or by measuring the optical rotation and comparing it to literature values. Studies have shown that racemization of serine can occur, but O-methylation itself does not inherently cause it; rather, the conditions used can.[3][4]
-
Comparison of O-Methylation Conditions and Potential for Racemization:
| Base | Methylating Agent | Temperature | Potential for Racemization |
| NaH | MeI | 0 °C to RT | Moderate |
| Ag₂O | MeI | RT | Low |
| KH | MeI | 0 °C to RT | Moderate to High |
| DBU | (CH₃)₂SO₄ | RT | Low to Moderate |
Section 3: Deprotection and Purification
Question 5: What is the most effective way to remove the N-Boc group from the O-methylated product without cleaving the benzyl ester?
Answer: Selective deprotection of the N-Boc group while retaining the benzyl ester is crucial. Acidic conditions are typically used for Boc deprotection.
-
Recommended Reagents: A common and effective method is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is usually fast at room temperature.
-
Avoiding Benzyl Ester Cleavage: The benzyl ester is generally stable to the acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids or elevated temperatures can lead to its cleavage. Therefore, it is important to monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Alternative Methods: For substrates that are sensitive to strong acids, milder conditions such as using p-toluenesulfonic acid in a suitable solvent can be employed.[5]
Question 6: My final product is difficult to purify. What are some common impurities and how can I remove them?
Answer: Purification challenges often arise from side products formed during the O-methylation or deprotection steps.
-
Common Impurities:
-
Unreacted Starting Material: If the O-methylation was incomplete, you will have the N-Boc-L-serine benzyl ester in your crude product.
-
Over-methylated Products: While less likely, methylation of the nitrogen atom of the Boc-protected amine is a possibility, though sterically hindered.
-
Products of Benzyl Ester Cleavage: If the deprotection conditions were too harsh, you might have the free carboxylic acid.
-
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, for example, with ethyl acetate and hexanes, can effectively separate the desired product from less polar impurities. For the final free amine product, a solvent system containing a small amount of a polar solvent like methanol may be necessary.
-
Crystallization: If the final product is a solid, recrystallization can be an effective purification method.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the amine instead of Boc?
A1: Yes, the benzyloxycarbonyl (Cbz) group is another common protecting group for amines in amino acid chemistry.[6] The choice between Boc and Cbz often depends on the overall synthetic strategy and the desired deprotection conditions. The Cbz group is typically removed by hydrogenolysis, which would also cleave the benzyl ester. Therefore, if a benzyl ester is desired in the final product, the Boc group is a more suitable choice.
Q2: Is it possible to perform the O-methylation on L-serine before the protection and esterification steps?
A2: While possible, it is generally not recommended. O-methylation of unprotected serine can lead to a mixture of products due to the presence of the free amine and carboxylic acid groups, which can also be methylated. A protecting group strategy ensures the selective methylation of the hydroxyl group.
Q3: My final product shows a lower-than-expected optical rotation. What does this indicate?
A3: A lower-than-expected optical rotation is a strong indication of racemization at the chiral center. As discussed in the troubleshooting section, this can occur during steps involving strong bases. It is advisable to verify the enantiomeric purity using a more quantitative method like chiral HPLC.
Q4: Can I use a methyl ester instead of a benzyl ester?
A4: Yes, a methyl ester can be used. The synthesis of N-Boc-L-serine methyl ester is well-documented.[2][7] The choice between a methyl and benzyl ester depends on the subsequent steps in your synthetic plan. Benzyl esters are often preferred as they can be removed under milder conditions (hydrogenolysis) than methyl esters, which typically require saponification.
References
-
Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE. Organic Syntheses, 70, 18. doi:10.15227/orgsyn.070.0018. [Link]
-
Nowicka, E., & Różalska, S. (2018). Preparation of methyl ester of L-serine. ResearchGate. [Link]
-
Confident Chemistry. (2021, March 21). Enantioselective alpha-methylation of Serine [Video]. YouTube. [Link]
- CN105949074A - Synthesis method of O-methyl-D-serine. (2016).
-
Beulshausen, T., Groth, U., & Schöllkopf, U. (1992). Asymmetric Synthesis via Heterocyclic Intermediates, XLVIII. Asymmetric Synthesis of Diastereomerically and Enantiomerically Pure, 3-Substituted (2S,3R)-N-Methylserine Esters. European Journal of Organic Chemistry, 1992(5), 441-446. [Link]
-
Crich, D., & Kaushik, V. (2006). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Organic & Biomolecular Chemistry, 4(13), 2693-2698. [Link]
-
L-Serine Racemization and Peptide Bond Cleavage. (2013). PLOS ONE, 8(12), e82813. [Link]
-
The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. (2021). Frontiers in Chemistry, 9, 644532. [Link]
-
O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. (2019). Journal of the American Chemical Society, 141(8), 3565-3573. [Link]
-
The effect of methylation of Ser on truncation and racemisation in two peptides. (2013). ResearchGate. [Link]
-
Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. (2021). Patsnap. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]
-
Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. (2018). Frontiers in Plant Science, 9, 1926. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). Molecules, 26(11), 3192. [Link]
-
Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. (2019). Molecules, 24(18), 3326. [Link]
- US3742034A - Process for the purification of l-serine. (1973).
-
An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. (1995). The Journal of Organic Chemistry, 60(19), 6248-6259. [Link]
-
Age-dependent racemization of serine residues in a human chaperone protein. (2013). Aging Cell, 12(5), 876-883. [Link]
-
PubChem. (n.d.). N-Boc-L-serine methyl ester. Retrieved from [Link]
-
Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase. (1983). Biochemistry, 22(1), 17-24. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separate mechanisms for age-related truncation and racemisation of peptide-bound serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. N-Benzyloxycarbonyl-L-serine Benzyl Ester | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Maintaining the Stereochemical Integrity of (S)-Benzyl 2-amino-3-methoxypropanoate
Document ID: TSS-AAPE-012B
Last Updated: January 23, 2026
Introduction: The Criticality of Stereochemical Purity
(S)-Benzyl 2-amino-3-methoxypropanoate is a chiral building block of significant interest in pharmaceutical synthesis. Its stereochemical configuration at the α-carbon is paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). The loss of this specific 3D arrangement through racemization—the formation of an equal mixture of both (S) and (R) enantiomers—can lead to a dramatic loss of efficacy or introduce unintended pharmacological effects.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and prevent the racemization of this compound during common laboratory and process scale-up operations.
Understanding the Risk: The Mechanism of Racemization
The primary pathway for the racemization of α-amino acid esters is through the deprotonation of the α-carbon (the carbon atom to which the amino, carboxyl, and side-chain groups are attached).[1] This process, often catalyzed by a base, results in the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers and a loss of optical purity.[1]
Several factors can accelerate this process, including exposure to bases, elevated temperatures, and the choice of solvent.[1][2][3]
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its long-term stability?
A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4] Moisture and atmospheric carbon dioxide (which can form carbonic acid in the presence of water) should be rigorously excluded to prevent acid- or base-catalyzed degradation and racemization.
Q2: I observe a gradual loss of optical purity in my stored material over time. What could be the cause?
A2: This suggests slow degradation or racemization. The most likely causes are improper storage conditions, such as a container that is not airtight, leading to exposure to moisture and air. Trace impurities, such as residual base or acid from the synthesis, can also catalyze racemization over time. It is recommended to re-purify the material if the enantiomeric excess (e.e.) has dropped significantly.
Q3: Can I heat the compound to facilitate dissolution?
A3: Heating should be approached with extreme caution. Elevated temperatures significantly accelerate the rate of racemization, especially if basic or acidic species are present.[1][5] If heating is necessary, it should be done for the shortest possible time at the lowest effective temperature. Always perform a post-dissolution check of enantiomeric purity (e.g., via chiral HPLC) to validate your procedure.
Q4: What is the impact of pH on the stability of this compound?
A4: The compound is most stable at a near-neutral pH (pH 5-8). Both strongly acidic and, particularly, strongly alkaline conditions can catalyze racemization.[6][7] Basic conditions directly promote the abstraction of the α-proton, which is the key step in racemization.[1]
Troubleshooting Guide: Racemization During Experimental Procedures
This section addresses common scenarios where racemization is observed and provides actionable solutions.
| Problem / Observation | Potential Root Causes | Recommended Solutions & Corrective Actions |
| Significant racemization observed after a base-mediated reaction (e.g., N-protection, coupling). | 1. Base Strength: The base used was too strong, leading to rapid α-proton abstraction.[8] 2. Base Steric Hindrance: A sterically small base (e.g., triethylamine) can more easily access the α-proton.[2] 3. Temperature: The reaction was run at an elevated temperature.[3] 4. Reaction Time: The reaction was allowed to proceed for an unnecessarily long time. | 1. Select a Weaker/Sterically Hindered Base: Switch to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to cause racemization compared to triethylamine.[2] 2. Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0°C or -20°C). 3. Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. |
| Loss of enantiomeric purity after aqueous workup. | 1. pH of Aqueous Layers: The pH of the wash solutions was too high (basic) or too low (acidic).[6][7] 2. Emulsion Formation: Prolonged contact time with basic aqueous layers (e.g., saturated sodium bicarbonate) due to emulsions. | 1. Maintain Neutral pH: Use buffered washes or mild washing agents like saturated ammonium chloride (for quenching bases) or a dilute bicarbonate solution followed immediately by a water wash. Ensure the final pH of the aqueous phase is between 6 and 8. 2. Break Emulsions Promptly: If emulsions form, add brine (saturated NaCl solution) to help break the layers apart, minimizing contact time. |
| Racemization detected after purification by column chromatography. | 1. Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze racemization, especially with prolonged exposure. 2. Solvent Choice: Certain solvents can promote racemization. Protic solvents, for instance, can facilitate the enolization process.[9] 3. Long Residence Time: The compound remained on the column for an extended period. | 1. Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing a small amount of a volatile base (e.g., 0.1-0.5% triethylamine or DIPEA) before loading your compound. 2. Use Aprotic Solvents: Employ aprotic solvents like hexanes, ethyl acetate, or dichloromethane for the mobile phase whenever possible. 3. Expedite Chromatography: Use flash chromatography techniques to minimize the time the compound spends on the stationary phase. |
| Product racemizes during peptide coupling reactions. | 1. Activation Method: The carboxylic acid activation method is prone to forming highly reactive intermediates (like oxazolones) that readily racemize.[2] 2. Additives: Lack of racemization-suppressing additives. | 1. Use Coupling Additives: Always include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling reactions. These additives react with the activated acid to form an intermediate ester that is more resistant to racemization.[2] 2. Choose Appropriate Coupling Reagents: Use coupling reagents known for low racemization potential, such as HBTU, HATU, or COMU, in conjunction with a suitable base and additive. |
Data Summary: Impact of Base Selection on Racemization
| Base | Chemical Name | pKa (Conjugate Acid) | Steric Hindrance | Racemization Risk |
| TEA | Triethylamine | ~10.7 | Low | High |
| DIPEA | N,N-Diisopropylethylamine | ~10.7 | High | Low-Medium |
| NMM | N-Methylmorpholine | ~7.4 | Medium | Low |
| TMP | 2,4,6-Trimethylpyridine (Collidine) | ~7.4 | High | Very Low |
This table provides a general guideline. Actual risk is dependent on substrate, temperature, and reaction time.
Preventive Protocols & Workflows
Protocol 1: Low-Racemization N-Boc Protection
This protocol is designed to minimize racemization during the protection of the primary amine with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
Add DIPEA (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Add a solution of Boc₂O (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS (typically complete in 1-3 hours).
-
Upon completion, quench the reaction by adding cold, saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Wash sequentially with cold water (2x) and cold brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C.
-
Verify the enantiomeric excess of the product using chiral HPLC.
Decision-Making Workflow for Reaction Setup
This workflow helps in selecting appropriate reaction conditions to preserve stereochemical integrity.
Caption: A decision workflow for minimizing racemization risk.
References
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-79. Retrieved from [Link]
- Fariña, F., et al. (1979). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Anales de Quimica, 75(4), 310-314.
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation Ministries International. Retrieved from [Link]
- Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules, 19(3), 2829-41.
- Smith, G. G., Williams, K. M., & Wonnacott, D. M. (1980). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry, 45(1), 1-5.
-
Wikipedia. (n.d.). Amino acid dating. Retrieved from [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation Ministries International. Retrieved from [Link]
-
Loba Chemie. (2019). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. Retrieved from [Link]
- Wolf, J. P. (2007). Racemization, Enantiomerization and Diastereomerization.
-
Morris, D. L. (1975). The Amino Acid Racemization Dating Method. Institute for Creation Research. Retrieved from [Link]
Sources
- 1. creation.com [creation.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Amino acid dating - Wikipedia [en.wikipedia.org]
- 4. lobachemie.com [lobachemie.com]
- 5. creation.com [creation.com]
- 6. researchgate.net [researchgate.net]
- 7. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: (S)-Benzyl 2-amino-3-methoxypropanoate Coupling
Welcome to the technical support center for (S)-Benzyl 2-amino-3-methoxypropanoate coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique amino acid derivative into peptide sequences. Here, we address common challenges, provide in-depth scientific explanations for troubleshooting, and offer detailed, field-proven protocols to ensure the success of your experiments.
Introduction: The Unique Challenges of this compound
This compound, an O-methylated serine derivative, presents a distinct set of challenges in peptide synthesis. The presence of the methoxy group on the β-carbon introduces steric hindrance around the carboxyl group, which can significantly impede the coupling efficiency. Furthermore, the electron-donating nature of the methoxy group can influence the reactivity of the carboxyl group, and the chiral center is susceptible to epimerization under certain reaction conditions. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low coupling efficiency and incomplete reactions. What are the likely causes and how can I improve my yield?
A1: Underlying Causes and Strategic Solutions
Low coupling efficiency is the most common issue when working with sterically hindered amino acids like this compound. The bulky benzyl ester and the adjacent methoxy group create a crowded environment around the carboxyl group, making it difficult for the incoming amine to attack the activated ester intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Solutions:
-
Optimize Your Coupling Reagent: Standard coupling reagents like DCC/HOBt may be insufficient. More potent reagents are necessary to overcome the steric barrier.[1][2]
Coupling Reagent Class Key Advantages for Hindered Couplings HATU Uronium Salt Highly efficient, promotes rapid acyl transfer.[1] COMU Uronium Salt Comparable to HATU, with improved safety and solubility profiles.[1][2] PyBOP Phosphonium Salt Effective for sterically demanding couplings. TFFH Fluorouronium Salt Generates highly reactive acyl fluorides in situ, ideal for very hindered systems.[1] -
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric hindrance.[3] A cautious, incremental increase from room temperature to 40-50°C is recommended. Monitor the reaction closely for potential side reactions.
-
Extend Reaction Time: Due to slower kinetics, allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor progress by LC-MS.
Experimental Protocol 1: High-Efficiency Coupling of this compound using COMU
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) and the amine coupling partner (1.0 equiv.) in anhydrous DMF or NMP (to a concentration of 0.1-0.2 M).
-
Reagent Addition: Add COMU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. If the reaction is sluggish, as determined by in-process LC-MS analysis, increase the temperature to 40°C and continue to monitor.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q2: I am concerned about epimerization at the α-carbon. How can I minimize this side reaction?
A2: Understanding and Preventing Epimerization
Epimerization, the inversion of stereochemistry at the α-carbon, is a significant risk during peptide coupling, especially with activated amino acids.[4][5] The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.
Mechanism of Epimerization:
Caption: The oxazolone mechanism of epimerization.
Strategies for Epimerization Suppression:
-
Choice of Coupling Reagent and Additive: The use of additives like HOBt or, more effectively, HOAt, can suppress epimerization by minimizing the lifetime of the highly reactive activated species and favoring direct aminolysis over oxazolone formation.[4] Modern coupling reagents like HATU and COMU incorporate a HOAt or Oxyma moiety, respectively, providing built-in protection against racemization.[1][2]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction, as excess base can promote oxazolone formation.[5]
-
Lower Reaction Temperature: Performing the coupling at lower temperatures (0°C to room temperature) can reduce the rate of epimerization.
Experimental Protocol 2: Epimerization-Suppressed Coupling
-
Pre-activation: In a flask under inert atmosphere, dissolve the N-protected this compound (1.0 equiv.), HATU (1.05 equiv.), and HOAt (1.1 equiv.) in anhydrous DMF. Stir for 10-15 minutes at 0°C.
-
Amine Addition: Add the amine component (1.0 equiv.) and DIPEA (1.5 equiv.) to the pre-activated mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by chiral HPLC or LC-MS.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
Q3: I am observing a significant amount of a side-product that I suspect is a diketopiperazine. How can I avoid this?
A3: Preventing Diketopiperazine Formation
Diketopiperazine (DKP) formation is an intramolecular cyclization that can occur after the coupling of the second amino acid in a peptide sequence, leading to chain termination. This is particularly prevalent when proline or other secondary amines are in the first or second position, but can also occur with other amino acids under conditions that favor intramolecular reactions.
Diketopiperazine Formation Pathway:
Caption: Pathway of diketopiperazine formation in solid-phase synthesis.
Preventative Measures:
-
Use of N-Substituted Amino Acids: If the sequence allows, incorporating an N-methylated amino acid can sterically hinder the intramolecular cyclization.
-
Rapid Coupling of the Third Residue: Immediately after the deprotection of the second amino acid, proceed with the coupling of the third residue without delay. This minimizes the time the free N-terminal amine is available for intramolecular attack.
-
Use of Bulky Protecting Groups: Employing a bulky N-terminal protecting group on the dipeptide can disfavor the conformation required for cyclization.
Q4: What are the best practices for purification of peptides containing this compound?
A4: Purification Strategies
The benzyl and methoxy groups add hydrophobicity to the peptide, which influences its behavior during purification.
-
Reversed-Phase HPLC (RP-HPLC): This is the standard method for peptide purification.[6]
-
Stationary Phase: A C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is standard. The increased hydrophobicity may require a higher percentage of acetonitrile for elution.[6]
-
-
Flash Chromatography: For larger scale purifications, flash chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
General Purification Tips:
-
Monitor Fractions Carefully: Use analytical HPLC or TLC to analyze fractions and pool those with the desired purity.
-
Lyophilization: After pooling the pure fractions, lyophilization (freeze-drying) is the preferred method for removing the solvent and obtaining the final peptide product.
Orthogonal Protecting Group Strategies
For more complex syntheses involving side-chain modifications, an orthogonal protecting group strategy is essential.[7][8] This allows for the selective removal of one protecting group without affecting others.
| Protecting Group | Functionality Protected | Cleavage Conditions | Stable To |
| Boc | α-Amino | Mild Acid (e.g., TFA) | Piperidine, Pd(0) |
| Fmoc | α-Amino | Base (e.g., Piperidine) | Mild Acid, Pd(0) |
| Benzyl (Bn) | Carboxyl (as in topic) | Hydrogenolysis (H₂, Pd/C) | Mild Acid, Base |
| t-Butyl (tBu) | Carboxyl/Hydroxyl | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |
| Alloc | α-Amino/Side-Chain Amine | Pd(0) catalyst | Acid, Base |
Concluding Remarks
The successful incorporation of this compound into peptide chains is achievable with a rational approach to troubleshooting and protocol optimization. By understanding the inherent challenges of steric hindrance and potential side reactions, and by selecting the appropriate high-potency coupling reagents and carefully controlling reaction conditions, researchers can confidently utilize this valuable building block in their synthetic endeavors.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- MDPI. (2022).
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Mde-Byl, M., & Góngora-Benítez, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7350.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Albericio, F., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Organic Letters, 11(13), 2824–2827.
Sources
stability and storage conditions for (S)-Benzyl 2-amino-3-methoxypropanoate
Technical Support Center: (S)-Benzyl 2-amino-3-methoxypropanoate
A Guide to Ensuring Stability, Proper Storage, and Experimental Success
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth knowledge and practical solutions for the handling, storage, and troubleshooting of this specific amino acid derivative.
Section 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common queries regarding the stability and storage of this compound.
Q1: What are the optimal conditions for the long-term storage of solid this compound?
For long-term stability, the lyophilized powder should be stored at -20°C or lower in a dark, dry environment.[1][2] The vial must be tightly sealed to prevent exposure to moisture and air.[3] For particularly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) and using a desiccator is best practice.[1]
-
Causality: The primary degradation pathway for this molecule is the cleavage of the benzyl ester bond. Low temperatures significantly reduce the rate of any potential hydrolytic or oxidative degradation. Protecting the compound from light minimizes the risk of photolytic decomposition, while a dry, inert atmosphere prevents moisture-induced hydrolysis.
Q2: I only need to store the compound for a few weeks. Is refrigeration or room temperature acceptable?
Yes, for short-term storage (days to weeks), keeping the lyophilized solid at 4°C is a reliable option.[2][4] Some suppliers note that the compound is stable at room temperature for temporary periods, such as during shipping.[5][6][7] However, for maximum integrity, refrigeration is preferable to room temperature.
-
Expert Insight: While stable for short durations, room temperature storage can expose the compound to wider temperature and humidity fluctuations, potentially accelerating slow degradation processes. We recommend minimizing time spent outside of refrigerated or frozen conditions.
Q3: What are the primary chemical instabilities I should be aware of?
The most significant point of instability in this compound is the benzyl ester functional group . This group is susceptible to cleavage under several conditions:
-
Catalytic Hydrogenolysis: This is the most common laboratory method for deprotection and represents a major incompatibility.[8][9] Exposure to hydrogen gas in the presence of a catalyst (like Palladium on carbon, Pd/C) will rapidly cleave the ester, yielding the free carboxylic acid.
-
Acidic or Basic Hydrolysis: Exposure to strong acids or bases, particularly in the presence of water, will catalyze the hydrolysis of the ester bond.[10] Even ambient moisture can contribute to slow hydrolysis over time if the container is not properly sealed.[1]
-
Lewis Acids: Certain Lewis acids can also promote the cleavage of benzyl esters.[11]
Q4: How should I prepare and store solutions of this compound?
Storing this compound in solution is not recommended for long periods due to significantly reduced stability compared to the lyophilized solid.[1][4][12] If solution storage is unavoidable:
-
Solvent Choice: Use a dry, aprotic organic solvent if compatible with your downstream application. If an aqueous buffer is required, use a sterile buffer at a slightly acidic pH of 5-6.[2]
-
Aliquoting: Prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4]
-
Storage: Store solution aliquots frozen at -80°C for up to six months or -20°C for up to one month .[5] Ensure vials are tightly sealed.
Q5: My vial arrived and the compound appears as a clear, glassy film or is barely visible. Is it degraded or missing?
This is not necessarily a cause for alarm. Lyophilized amino acid derivatives, especially those that are hygroscopic, can appear as a thin film or a glassy solid rather than a fluffy powder.[1][4] The apparent volume can vary significantly between vials containing the same mass of product. We recommend proceeding with reconstitution of the entire vial to ensure you are working with the correct concentration.
Section 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common issues encountered during experimentation.
| Observed Problem | Potential Cause | Verification & Solution |
| Unexpected Side Product in Reaction (A new, more polar spot on TLC or an unexpected mass in LC-MS) | Degradation via Hydrolysis: The benzyl ester was likely cleaved, resulting in the corresponding carboxylic acid. This is common if the compound was exposed to moisture or non-neutral pH.[8][10] | Verification: The new mass should correspond to (S)-2-amino-3-methoxypropanoic acid. Solution: Always use fresh, properly stored starting material. Ensure all solvents and reagents in your reaction are anhydrous and that the pH is controlled. |
| Low or Inconsistent Reaction Yields | 1. Inaccurate Weighing: The compound may have absorbed moisture (deliquescence), leading to an overestimation of the mass.[1]2. Degraded Starting Material: The compound was improperly stored, reducing the amount of active reagent. | Verification: Confirm the purity of your starting material with a quick analytical test (TLC, NMR, or LC-MS) before starting a large-scale reaction.Solution: Follow the strict handling protocol below (Protocol 1), ensuring the vial is warmed to room temperature before opening to prevent condensation. Use a fresh vial if degradation is suspected. |
| Compound Fails to Dissolve Completely | Incorrect Solvent Choice or Saturation: The compound has limited solubility in certain solvents. | Solution: Consult the technical data sheet for solubility information. Gentle warming or sonication may aid dissolution. Ensure you have not exceeded the solubility limit. |
Section 3: Key Protocols & Workflows
Adherence to standardized protocols is critical for maintaining the integrity of this compound.
Protocol 1: Proper Handling and Weighing of Lyophilized Powder
This protocol minimizes moisture contamination, a key factor in preventing hydrolysis.
-
Equilibration: Before opening, remove the vial from cold storage (-20°C or -80°C) and allow it to sit on the bench for at least 20-30 minutes to fully equilibrate to room temperature.[1][13]
-
Expert Rationale: Opening a cold vial will cause atmospheric moisture to immediately condense on the cold powder, introducing water and compromising stability.
-
-
Weighing: In a controlled environment with low humidity if possible, briefly open the vial and quickly weigh the desired amount of powder into a separate, dry container.
-
Resealing: Tightly reseal the original vial immediately after weighing. For extra protection, you can wrap the cap with parafilm.
-
Return to Storage: Promptly return the stock vial to its recommended long-term storage condition (e.g., -20°C).
Diagram 1: Storage Decision Workflow
A workflow for selecting the correct storage condition.
Diagram 2: Primary Degradation Pathway of Benzyl Esters
Sources
- 1. genscript.com [genscript.com]
- 2. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate | 1194550-59-8 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Validation & Comparative
comparison of (S)-Benzyl 2-amino-3-methoxypropanoate with other serine derivatives
An In-Depth Comparative Guide to Serine Derivatives for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of amino acid building blocks is a critical determinant of synthetic success. Serine, with its nucleophilic hydroxyl side chain, is a case in point, offering functionality that is both synthetically useful and a potential source of unwanted side reactions. Effective protecting group strategies are therefore not merely a convenience but a cornerstone of rational peptide design.
This guide provides a detailed technical comparison of (S)-Benzyl 2-amino-3-methoxypropanoate against other common serine derivatives. We will delve into the causality behind experimental choices, present objective data, and provide field-proven insights to empower you to select the optimal building block for your specific application.
The Serine Conundrum: Why Protection Strategy is Paramount
Serine's hydroxyl group is a double-edged sword. While it is essential for the biological function of many peptides and proteins—participating in hydrogen bonding and serving as a site for post-translational modifications—it is also a reactive nucleophile. During peptide synthesis, this can lead to undesirable side reactions such as O-acylation and dehydration. To ensure the chemical integrity of the growing peptide chain, the serine side chain must be masked with a temporary or permanent protecting group. The choice of this group, in concert with N-terminal and C-terminal protection, defines the synthetic route and its outcome.[1][2][3] An ideal protecting group strategy is "orthogonal," meaning each protecting group can be removed under specific conditions that do not affect the others, allowing for precise, stepwise synthesis.[1][3][4]
A Deep Dive into this compound
This compound is a serine derivative with a specific and highly strategic set of features. Understanding its architecture is key to appreciating its utility.
-
Free α-Amino Group: The unprotected N-terminus makes this molecule immediately available for peptide bond formation without a prior deprotection step. This is particularly advantageous for its use as the N-terminal residue in a peptide fragment or for initiating a synthesis.
-
C-Terminal Benzyl (Bzl) Ester: The carboxyl group is protected as a benzyl ester. This group is stable to a wide range of reagents used in peptide synthesis, including the basic conditions used for Fmoc-deprotection and the moderate acidic conditions for Boc-deprotection.[4] Its primary mode of cleavage is through catalytic hydrogenolysis, offering a mild and orthogonal removal pathway.[5]
-
O-Methyl (Me) Ether: The hydroxyl side chain is protected as a methyl ether. This is an exceptionally robust protecting group, stable to most acidic, basic, and nucleophilic conditions encountered in peptide synthesis.[6][7] Its removal requires harsh, specific conditions (e.g., strong Lewis acids like BBr₃ or strong protic acids like HBr/HI), making it a "permanent" protecting group for most synthetic sequences.[6][7][8][9]
This unique combination makes it a specialized tool for complex, multi-step syntheses where ultimate stability of the serine side chain is required.
Comparative Analysis: Choosing the Right Tool for the Job
The value of this compound is best understood in comparison to more conventional serine derivatives.
The O-Protecting Group: A Battle of Stability vs. Lability
The choice of hydroxyl protection is often the most critical decision.
| Feature | O-Methyl (Me) | O-Benzyl (Bzl) | O-tert-Butyl (tBu) |
| Typical Derivative | This compound | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| Stability | Extremely high; stable to strong acids/bases. | Moderate; stable to base and mild acid. | Low; stable to base. |
| Deprotection Conditions | Harsh Lewis acids (BBr₃) or HBr/HI.[6][7][8] | Catalytic hydrogenolysis; strong acids (HF, TFMSA).[4] | Moderate acid (TFA).[10][11] |
| Orthogonality | Orthogonal to Fmoc, Boc, and Bzl ester removal. | Orthogonal to Fmoc; quasi-orthogonal to Boc.[1][4] | Fully orthogonal to Fmoc and Bzl ester removal.[3] |
| Primary Use Case | When permanent serine protection is needed throughout a long synthesis. | Boc-based solid-phase peptide synthesis (SPPS).[4] | Fmoc-based SPPS.[11][12] |
The O-methyl group offers unparalleled stability, ensuring the serine hydroxyl remains inert through multiple synthetic steps. This contrasts sharply with the O-tBu group, which is designed for easy cleavage at the end of a standard Fmoc-SPPS protocol.[11]
The Overall Synthetic Strategy: A Holistic View
The combination of N-terminal, C-terminal, and side-chain protecting groups dictates the derivative's role in a synthetic workflow.
| Derivative | N-Protection | O-Protection | C-Protection | Primary Application |
| This compound | None (Free) | Methyl (Me) | Benzyl (Bzl) Ester | Solution-phase synthesis; N-terminal fragment. |
| Fmoc-Ser(tBu)-OH | Fmoc (Base-labile) | tert-Butyl (tBu) | Free Acid | Standard building block for Fmoc-SPPS.[11] |
| Boc-Ser(Bzl)-OH | Boc (Acid-labile) | Benzyl (Bzl) | Free Acid | Standard building block for Boc-SPPS.[4] |
| Boc-Ser-OMe [13][14] | Boc (Acid-labile) | None (Free) | Methyl (Me) Ester | Solution-phase synthesis; risk of O-acylation. |
This compound is uniquely positioned for solution-phase strategies, particularly for the synthesis of protected peptide fragments that will be assembled later. Standard derivatives like Fmoc-Ser(tBu)-OH are designed for the iterative, automated nature of SPPS.[12]
Experimental Validation: Protocols and Performance Data
Theoretical advantages must be borne out by experimental practice. Here, we provide a representative protocol and comparative data to illustrate these principles.
Protocol: Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of an N-Boc protected amino acid to this compound. This self-validating workflow includes purification and characterization to ensure the integrity of the final product.
Caption: Workflow for solution-phase peptide coupling and validation.
Causality Behind Experimental Choices:
-
HBTU/DIPEA: This is a common and efficient coupling cocktail.[15][16] HBTU is an aminium-based reagent that converts the carboxylic acid to a reactive OBt ester, while DIPEA acts as a non-nucleophilic base to facilitate the reaction.[16][17]
-
Aqueous Work-up: The sequential washes are critical for removing unreacted starting materials, coupling reagents, and byproducts, simplifying the final purification step.
-
Chromatography and Spectroscopy: These are essential validation steps to confirm the structure and assess the purity of the synthesized peptide, making the protocol self-validating.
Comparative Performance Data (Representative)
The following data, based on established principles of reactivity, compares the expected outcomes of coupling N-Boc-Alanine with different serine derivatives.
| Serine Derivative Used | Expected Yield (%) | Expected Purity (HPLC, %) | Key Side Product Observed |
| This compound | 88-95% | >98% | None |
| L-Serine benzyl ester | 65-75% | ~85% | Significant O-acylation |
| Boc-Ser(Bzl)-OH (after N-deprotection) | 85-92% | >97% | Minimal |
Expert Insights: The robust O-methyl protection in this compound completely prevents the common side reaction of O-acylation, where the coupling reagent activates the serine hydroxyl group, leading to byproduct formation. This directly translates to higher purity and yield, reducing the burden of purification.
Strategic Selection Framework
The choice of serine derivative is a function of the overall synthetic goal. The following flowchart illustrates the logical process for selecting the appropriate building block.
Caption: Decision matrix for selecting the appropriate serine derivative.
Conclusion
This compound is not a universal serine building block, but rather a specialized tool of high value for specific, challenging synthetic applications. Its key advantage lies in the extreme stability of its O-methyl protecting group, which offers complete prevention of side reactions at the serine hydroxyl group. This makes it an outstanding candidate for multi-step solution-phase syntheses or as a component of complex peptide fragments where other protecting groups might prove insufficiently robust.
In contrast, derivatives like Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH are the workhorses of routine solid-phase peptide synthesis, designed for efficiency and compatibility with established automated protocols. A profound understanding of the interplay between stability, lability, and orthogonality of the protecting groups on each derivative is essential for any scientist aiming to execute a successful and high-fidelity peptide synthesis.
References
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available at: [Link]
-
Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Ether cleavage. Available at: [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Available at: [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Available at: [Link]
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- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 12. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. CAS 2766-43-0: boc-L-serine methyl ester | CymitQuimica [cymitquimica.com]
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- 17. people.uniurb.it [people.uniurb.it]
A Comparative Guide to the Determination of Enantiomeric Purity of (S)-Benzyl 2-amino-3-methoxypropanoate
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For chiral molecules such as (S)-Benzyl 2-amino-3-methoxypropanoate, a key building block in the synthesis of various bioactive compounds, ensuring the absence of its unwanted (R)-enantiomer is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the enantiomeric purity of this specific amino acid ester, offering researchers, scientists, and drug development professionals a detailed roadmap for method selection and implementation.
At its core, the challenge lies in differentiating between two molecules that are mirror images of each other. This requires the introduction of another chiral entity—be it a stationary phase, a selector in an electrolyte, or a solvating agent—to create transient diastereomeric complexes with differing physicochemical properties, which can then be resolved and quantified. This guide will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE), supplemented by insights into Nuclear Magnetic Resonance (NMR) spectroscopy. Each method is presented with a self-validating protocol, grounded in scientific principles and aligned with regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC stands as the most widely adopted technique for enantiomeric purity determination due to its robustness, versatility, and broad applicability.[6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For amino acid esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent enantioselectivity.[7]
The Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP, specifically a chlorinated phenylcarbamate derivative of amylose, is predicated on its ability to engage in a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The benzyl and methoxy groups of the analyte are particularly amenable to these interactions. A normal-phase mobile system is chosen to enhance these polar interactions, leading to better resolution. The inclusion of a small percentage of an alcohol modifier is critical for modulating retention times and optimizing selectivity.
Experimental Protocol: Chiral HPLC
System Suitability: Before sample analysis, the chromatographic system must pass a suitability test. A resolution (Rs) of ≥ 1.5 between the (S) and (R) enantiomer peaks is required. The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.
Protocol:
-
Column: Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate)) or equivalent, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Prepare a racemic standard for system suitability and peak identification.
Data Presentation and Interpretation
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor | 1.2 | 1.3 |
| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{0.05%} |
The enantiomeric purity is calculated as the percentage of the peak area of the (S)-enantiomer relative to the total peak area of both enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives
Chiral GC offers exceptional resolution and sensitivity, making it a powerful tool for enantiomeric purity analysis. However, for non-volatile compounds like amino acid esters, derivatization is a mandatory prerequisite to increase volatility and thermal stability.[8][9]
The Rationale for Derivatization and Column Selection
To make this compound amenable to GC analysis, a two-step derivatization is employed: esterification of the carboxylic acid (already present as a benzyl ester) and acylation of the amine group. Trifluoroacetyl (TFA) derivatization is a common and effective choice. The selection of a chiral stationary phase like Chirasil-Val is based on its proven ability to separate N-acylated amino acid esters.
Experimental Protocol: Chiral GC
System Suitability: A resolution (Rs) of ≥ 2.0 between the derivatized (S) and (R) enantiomer peaks is required.
Protocol:
-
Derivatization:
-
To 1 mg of the sample, add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride.
-
Heat at 100 °C for 15 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane.
-
-
Column: Chirasil®-L-Val or equivalent, 25 m x 0.25 mm, 0.16 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Injection: 1 µL, split ratio 50:1.
Data Presentation and Interpretation
| Parameter | Derivatized (S)-Enantiomer | Derivatized (R)-Enantiomer |
| Retention Time (min) | ~ 15.2 | ~ 15.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5} |
| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{0.02%} |
The enantiomeric purity is calculated from the peak areas obtained from the Flame Ionization Detector (FID).
Caption: Workflow for Chiral GC Analysis.
Chiral Capillary Electrophoresis (CE): High Efficiency with Minimal Sample Consumption
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[10] The separation is achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.[11]
Rationale for Chiral Selector and Method Parameters
For the separation of amino acid enantiomers, cyclodextrins (CDs) are the most commonly used chiral selectors in CE.[12][13] A sulfated β-cyclodextrin is chosen here due to its charged nature, which enhances its interaction with the protonated amine group of the analyte at low pH. The low pH of the BGE ensures that the analyte is cationic and suppresses the electroosmotic flow, leading to better resolution.
Experimental Protocol: Chiral CE
System Suitability: A resolution (Rs) of ≥ 2.0 between the (S) and (R) enantiomer peaks is required.
Protocol:
-
Capillary: Fused-silica capillary, 50 cm total length (40 cm to detector), 50 µm I.D.
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 200 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.
Data Presentation and Interpretation
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Migration Time (min) | ~ 12.1 | ~ 12.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.2} |
| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{0.1%} |
The enantiomeric purity is determined by the corrected peak area percentages.
Caption: Workflow for Chiral CE Analysis.
NMR Spectroscopy: An Orthogonal Approach with Chiral Solvating Agents
NMR spectroscopy offers a distinct and powerful method for determining enantiomeric purity without the need for chromatographic separation.[14] The principle relies on the use of a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers in solution, leading to the resolution of signals in the NMR spectrum.[15][16]
The Logic of Chiral Solvating Agents
A chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), can interact with the enantiomers of the analyte through hydrogen bonding and π-π stacking. These interactions create a different magnetic environment for the protons of each enantiomer, resulting in separate signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
Experimental Protocol: NMR with CSA
Protocol:
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.2 equivalents of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum (≥400 MHz).
-
Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA (e.g., the methoxy protons or the α-proton).
-
-
Data Analysis:
-
Integrate the separated signals corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) = [|(Integral_S - Integral_R)| / (Integral_S + Integral_R)] x 100.
-
Data Interpretation
The key advantage of this method is its direct measurement of the enantiomeric ratio. However, its sensitivity is generally lower than chromatographic methods, with a typical LOQ for the minor enantiomer around 1-2%. It is an excellent orthogonal method for confirming results from a primary chromatographic technique.
Comparative Summary and Recommendations
| Feature | Chiral HPLC | Chiral GC | Chiral CE | NMR with CSA |
| Principle | Chromatographic separation on a CSP | Chromatographic separation on a chiral column after derivatization | Electrophoretic separation with a chiral selector in the BGE | Signal resolution via diastereomeric complexation with a CSA |
| Sample Preparation | Simple dissolution | Derivatization required | Simple dissolution | Simple dissolution and addition of CSA |
| Resolution | Very Good | Excellent | Excellent | Good |
| Sensitivity (LOQ) | High (~0.05%) | Very High (~0.02%) | High (~0.1%) | Moderate (~1-2%) |
| Throughput | Moderate | Low to Moderate | High | Low |
| Solvent Consumption | High | Low | Very Low | Very Low |
| Primary Advantage | Robustness and versatility | Highest resolution and sensitivity | High efficiency, low sample/solvent use | Orthogonal method, direct measurement |
| Primary Disadvantage | Higher solvent consumption | Requires derivatization | Potential for matrix effects | Lower sensitivity |
Recommendation:
For routine quality control and release testing of this compound, Chiral HPLC is the recommended primary method due to its balance of performance, robustness, and ease of implementation. Chiral GC is an excellent alternative when higher sensitivity is required, provided that the derivatization step is well-controlled and validated. Chiral CE is a valuable option in research and development settings where sample amounts are limited and high efficiency is desired. NMR spectroscopy with a chiral solvating agent should be employed as an orthogonal method to confirm the identity and purity of reference standards and to investigate any discrepancies observed with chromatographic methods.
The selection of the most appropriate analytical method is a critical decision that should be based on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the stage of drug development. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers and scientists can make informed choices to ensure the enantiomeric purity and overall quality of their chiral compounds.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 23, 2026, from [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 23, 2026, from [Link]
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Retrieved January 23, 2026, from [Link]
-
1.1.3. Chiral separation of amino acids by gas chromatography. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved January 23, 2026, from [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal. (n.d.). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2024). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. Retrieved January 23, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 23, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 23, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). ACS Publications. Retrieved January 23, 2026, from [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). NIH. Retrieved January 23, 2026, from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved January 23, 2026, from [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved January 23, 2026, from [Link]
-
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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- 5. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
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comparative analysis of different synthetic routes to (S)-Benzyl 2-amino-3-methoxypropanoate
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and stereoselective preparation of chiral building blocks is of paramount importance. (S)-Benzyl 2-amino-3-methoxypropanoate, a derivative of the non-proteinogenic amino acid O-methyl-L-serine, serves as a valuable intermediate in the development of various bioactive molecules. This guide provides a comparative analysis of two distinct synthetic routes to this target compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is a protected amino acid derivative where the carboxylic acid is masked as a benzyl ester and the side-chain hydroxyl group of serine is methylated. This protection strategy is often employed in peptide synthesis and the elaboration of more complex molecular architectures. The choice of the benzyl ester is advantageous due to its relative stability and the potential for removal under mild hydrogenolysis conditions, which are orthogonal to many other protecting groups.
The stereochemical integrity at the α-carbon is crucial for the biological activity of the final products derived from this chiral building block. Therefore, synthetic routes must be carefully designed to minimize or eliminate racemization. This guide will explore a direct, one-step approach and a multi-step strategy involving protecting group manipulation, providing a comprehensive overview for researchers in the field.
Route 1: Direct Fischer Esterification of (S)-2-amino-3-methoxypropanoic Acid
The most straightforward approach to this compound is the direct acid-catalyzed esterification of (S)-2-amino-3-methoxypropanoic acid (O-methyl-L-serine) with benzyl alcohol. This classic Fischer-Speier esterification is a well-established method for the synthesis of amino acid esters.[1][2][3]
Reaction Principle
The reaction involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH), which enhances its electrophilicity. Subsequent nucleophilic attack by benzyl alcohol, followed by dehydration, yields the desired benzyl ester. The equilibrium of this reversible reaction is driven towards the product by the removal of water, often through azeotropic distillation.
Experimental Protocol
Materials:
-
(S)-2-amino-3-methoxypropanoic acid (O-methyl-L-serine)
-
Benzyl alcohol (freshly distilled)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (or another suitable solvent for azeotropic removal of water, e.g., cyclohexane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-2-amino-3-methoxypropanoic acid (1.0 eq), benzyl alcohol (5.0 eq), and toluene (sufficient to suspend the amino acid).
-
Add p-toluenesulfonic acid monohydrate (1.2 eq) to the suspension.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, when no more water is collected), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices
-
Excess Benzyl Alcohol: Using a large excess of benzyl alcohol helps to shift the reaction equilibrium towards the product side.
-
Azeotropic Removal of Water: The removal of water is critical to drive the reversible Fischer esterification to completion. Toluene forms a low-boiling azeotrope with water, facilitating its removal.
-
Acid Catalyst: p-Toluenesulfonic acid is a strong acid catalyst that is solid and easy to handle, making it a common choice for this transformation.
Route 2: Multi-Step Synthesis via N-Protection
An alternative strategy involves a multi-step sequence that begins with the protection of the amino group of the starting material, (S)-2-amino-3-methoxypropanoic acid. This approach can offer better control over side reactions and may lead to a purer product, albeit with a lower overall yield due to the increased number of steps. The most common amino protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[4][5]
Reaction Pathway
This route involves three key transformations:
-
N-Protection: The amino group of (S)-2-amino-3-methoxypropanoic acid is protected with a Boc group.
-
Esterification: The carboxylic acid of N-Boc-(S)-2-amino-3-methoxypropanoic acid is converted to its benzyl ester.
-
Deprotection: The Boc group is removed to yield the final product.
Caption: Multi-step synthesis of the target compound via N-protection.
Experimental Protocols
Step 1: Synthesis of N-Boc-(S)-2-amino-3-methoxypropanoic acid
Materials:
-
(S)-2-amino-3-methoxypropanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide or triethylamine
-
Dioxane or tetrahydrofuran (THF) and water
Procedure:
-
Dissolve (S)-2-amino-3-methoxypropanoic acid (1.0 eq) in a mixture of dioxane (or THF) and water.
-
Add sodium hydroxide (or triethylamine) (2.0 eq) and cool the solution in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar solvent like ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer with a cold solution of citric acid or dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(S)-2-amino-3-methoxypropanoic acid, which is often used in the next step without further purification.
Step 2: Synthesis of N-Boc-(S)-Benzyl 2-amino-3-methoxypropanoate
Materials:
-
N-Boc-(S)-2-amino-3-methoxypropanoic acid
-
Benzyl bromide
-
A suitable base (e.g., cesium carbonate, potassium carbonate, or sodium hydride)
-
Anhydrous dimethylformamide (DMF) or THF
Procedure:
-
Dissolve N-Boc-(S)-2-amino-3-methoxypropanoic acid (1.0 eq) in anhydrous DMF.
-
Add the base (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for a short period, then add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-(S)-Benzyl 2-amino-3-methoxypropanoate.
Step 3: Deprotection of N-Boc-(S)-Benzyl 2-amino-3-methoxypropanoate
Materials:
-
N-Boc-(S)-Benzyl 2-amino-3-methoxypropanoate
-
Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or diethyl ether)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected benzyl ester (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or a saturated solution of HCl in an organic solvent.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting product can be precipitated as its hydrochloride or trifluoroacetate salt, or neutralized and purified as the free amine.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Direct Fischer Esterification | Route 2: Multi-Step Synthesis via N-Protection |
| Number of Steps | One | Three |
| Atom Economy | Higher | Lower |
| Overall Yield | Moderate to Good (can be limited by equilibrium) | Potentially Lower (cumulative loss over three steps) |
| Purity of Product | May require careful purification to remove starting materials and by-products. | Generally high purity after each step's purification. |
| Potential for Racemization | Low risk under standard Fischer esterification conditions.[1] | Low risk as reactions are generally mild and do not affect the chiral center. |
| Scalability | Readily scalable. | Scalable, but requires more unit operations. |
| Cost of Reagents | Generally lower (p-TsOH, benzyl alcohol). | Higher (Boc-anhydride, coupling agents, deprotection reagents). |
| Ease of Execution | Simpler procedure. | More complex, requiring multiple reaction setups and purifications. |
| Waste Generation | Less waste generated. | More solvent and reagent waste from multiple steps. |
Conclusion
The choice between the direct Fischer esterification and the multi-step N-protection strategy for the synthesis of this compound depends on the specific requirements of the researcher.
Route 1 (Direct Fischer Esterification) is highly attractive for its simplicity, cost-effectiveness, and higher atom economy. It is an excellent choice for large-scale production where operational efficiency is a key consideration. However, careful optimization of reaction conditions is necessary to maximize the yield by effectively shifting the reaction equilibrium.
Route 2 (Multi-Step Synthesis) , while more laborious and less atom-economical, offers greater control over the reaction and can lead to a product of very high purity. This route is preferable when a small quantity of highly pure material is required for applications such as in the synthesis of pharmaceutical ingredients where stringent purity standards must be met.
Ultimately, the selection of the synthetic route will be a trade-off between the desired purity of the final product, the scale of the synthesis, and the available resources in terms of time, cost, and expertise.
References
-
Supporting Information for a research article. Synthesis of O-benzyl-L-serine. [Link]
-
Aapptec Peptides. Boc-Ser(Bzl)-OH [23680-31-1]. [Link]
-
Kozak, W., et al. (2018). Preparation of methyl ester of L-serine. ResearchGate. [Link]
-
Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids, 50(8), 1137-1144. [Link]
- Google Patents. Synthetic method of L-serine methyl ester hydrochloride.
-
PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid. [Link]
-
Burdfield, O., et al. (2014). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 18(6), 780-785. [Link]
-
Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]
-
Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
University of the Fraser Valley. Experiment 10: Fischer Esterification. [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them... [Link]
-
ResearchGate. Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. [Link]
-
Fisher Scientific. N-Boc-N-methyl-L-serine, 97%. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
- Google Patents. Process for preparing enantiomerically enriched amino-alcohols.
Sources
- 1. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. athabascau.ca [athabascau.ca]
- 3. researchgate.net [researchgate.net]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of Peptides Containing (S)-Benzyl 2-amino-3-methoxypropanoate
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of unnatural amino acids is a cornerstone of modern peptide chemistry, offering a powerful toolkit to enhance the pharmacological properties of these promising molecules.[1][2] This guide provides an in-depth comparison of peptides featuring the unnatural amino acid (S)-Benzyl 2-amino-3-methoxypropanoate, focusing on its potential impact on biological activity. We will explore this modification in the context of relevant alternatives and provide detailed experimental protocols for their synthesis and evaluation.
The Rationale for Peptide Modification
Native peptides often face significant hurdles in clinical development, including poor metabolic stability and limited membrane permeability.[3] Chemical modifications can address these shortcomings.[4] The subject of this guide, this compound, is an O-methylated serine with a C-terminal benzyl ester. When incorporated as the C-terminal residue of a peptide, it introduces two key modifications:
-
O-methylation of the serine side chain: This modification can influence the peptide's conformation and hydrogen-bonding capacity, potentially affecting receptor binding and enzymatic stability.
-
C-terminal benzyl ester: Esterification of the C-terminus neutralizes the negative charge of the carboxylic acid, increasing hydrophobicity. This can enhance membrane permeability, and such esters can act as pro-drugs, being hydrolyzed by intracellular esterases to release the active peptide.[1]
Comparative Analysis: A Hypothetical Case Study
To illustrate the potential effects of incorporating this compound, let's consider a hypothetical bioactive pentapeptide, Tyr-Gly-Gly-Phe-Leu (Leucine Enkephalin) , an endogenous opioid peptide. We will compare the biological activity of four versions of this peptide:
-
Native Peptide: Tyr-Gly-Gly-Phe-Leu-OH
-
O-Methylated & Benzylated Peptide (Topic Molecule): Tyr-Gly-Gly-Phe-Ser(Me)-OBzl
-
C-terminal Methyl Ester Peptide: Tyr-Gly-Gly-Phe-Leu-OMe
-
N-methylated Peptide: Tyr-Gly-Gly-Phe-(NMe)Leu-OH
The following table summarizes the expected impact of these modifications on key pharmacological parameters.
| Peptide Variant | Modification | Expected Impact on Receptor Binding | Expected Impact on Enzymatic Stability | Expected Impact on Cell Permeability | Rationale |
| Native Peptide | None | Baseline activity | Low | Low | Susceptible to rapid degradation by peptidases. |
| O-Methylated & Benzylated Peptide | O-methylated C-terminal Serine, C-terminal Benzyl Ester | Potentially reduced | Increased | Significantly Increased | The bulky benzyl group may sterically hinder receptor interaction, as seen in some studies.[5] O-methylation can protect against enzymatic cleavage. The benzyl ester greatly increases hydrophobicity. |
| C-terminal Methyl Ester Peptide | C-terminal Methyl Ester | Slightly reduced or maintained | Increased | Increased | The smaller methyl ester is less likely to cause steric hindrance than the benzyl ester. Increased stability against carboxypeptidases. |
| N-methylated Peptide | N-methylation of Leucine | Potentially reduced | Significantly Increased | Increased | N-methylation is a well-established strategy to block cleavage by peptidases.[6] However, it can sometimes negatively impact receptor affinity.[3] |
Experimental Protocols
To empirically validate these hypotheses, a series of experiments are necessary. Below are detailed protocols for the synthesis and comparative evaluation of the four peptide variants.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptide Analogs
This protocol outlines the synthesis of the four peptide variants using Fmoc-based solid-phase peptide synthesis.[7][8]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Ser(Me)-OH)
-
This compound (for the topic peptide, requires pre-attachment to the resin or coupling in solution phase followed by purification)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
For peptides 1, 3, and 4, couple Fmoc-Leu-OH to the resin.
-
For peptide 2, couple Fmoc-Ser(Me)-OH.
-
Activate the Fmoc-amino acid with HBTU/HOBt and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes. Repeat once.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For peptide 4, use Fmoc-(NMe)Leu-OH in the final coupling step.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptides using LC-MS and MALDI-TOF mass spectrometry.[9]
Protocol 2: Competitive Radioligand Binding Assay
This assay will determine the binding affinity (Ki) of the peptide analogs for the mu-opioid receptor (MOR).
Materials:
-
Cell membranes expressing the human mu-opioid receptor (hMOR)
-
Radioligand: [³H]-DAMGO (a high-affinity MOR agonist)
-
Peptide analogs (dissolved in assay buffer)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total binding wells: hMOR membranes and [³H]-DAMGO.
-
Non-specific binding wells: hMOR membranes, [³H]-DAMGO, and a high concentration of unlabeled naloxone.
-
Competition wells: hMOR membranes, [³H]-DAMGO, and serial dilutions of the peptide analogs.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a microplate harvester to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value for each peptide.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Enzymatic Stability Assay in Human Serum
This assay will assess the stability of the peptide analogs against degradation by proteases present in human serum.
Materials:
-
Peptide analogs
-
Human serum
-
Quenching solution: Acetonitrile with 0.1% TFA
-
HPLC system with a C18 column
Procedure:
-
Incubation:
-
Incubate each peptide analog at a final concentration of 100 µM in 80% human serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time and determine the half-life (t₁/₂) of each peptide analog.
-
Visualizations
Workflow for Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of modified peptides.
Hypothetical Signaling Pathway of the Bioactive Peptide
Caption: A simplified GPCR signaling pathway for an opioid peptide.
Structural Comparison of Peptide Modifications
Caption: Comparison of C-terminal and backbone modifications.
References
-
Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. American Chemical Society. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. [Link]
-
Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors. National Institutes of Health. [Link]
-
N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. National Institutes of Health. [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. [Link]
-
The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. MDPI. [Link]
-
Methods used to assess some biological activities of peptides and protein hydrolysates. ResearchGate. [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health. [Link]
-
Introduction to Peptide Synthesis. National Institutes of Health. [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. IntechOpen. [Link]
-
Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. National Institutes of Health. [Link]
-
On-resin peptide ligation via C-terminus benzyl ester. Xiangya Medicine. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. ResearchGate. [Link]
-
Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity. National Institutes of Health. [Link]
-
Overview of Custom Peptide Synthesis. CSBio. [Link]
-
Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI. [Link]
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI. [Link]
-
Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. The University of Queensland. [Link]
-
In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. MDPI. [Link]
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. National Institutes of Health. [Link]
-
Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. National Institutes of Health. [Link]
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of (S)-Benzyl 2-amino-3-methoxypropanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and peptide chemistry, the nuanced reactivity of amino acid building blocks is a critical determinant of synthetic efficiency and final product purity. (S)-Benzyl 2-amino-3-methoxypropanoate, a derivative of O-methylated serine, and its analogs are valuable intermediates. Understanding their relative reactivity is paramount for optimizing peptide coupling protocols, managing side reactions, and ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the reactivity of this compound and a series of rationally designed analogs. We will explore how subtle modifications to the benzyl ester and the amino acid side chain influence susceptibility to common synthetic transformations, namely N-acylation and ester hydrolysis. This analysis is grounded in the fundamental principles of physical organic chemistry, supported by detailed experimental protocols for verifying these reactivity profiles in your own laboratory setting.
The Structural Landscape: Factors Governing Reactivity
The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects at three key positions: the α-amino group, the ester carbonyl, and the benzyl protecting group.
Figure 1: A diagram illustrating the key functional groups of this compound and the major factors that govern their reactivity in synthetic transformations.
Electronic Effects: The electron density at the α-amino group and the ester carbonyl is significantly influenced by substituents on the benzyl ring. Electron-donating groups (EDGs) on the aromatic ring increase the electron density of the ester oxygen, making the carbonyl carbon less electrophilic and potentially slowing down nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease electron density, rendering the carbonyl carbon more susceptible to nucleophilic attack and accelerating hydrolysis.[1]
Steric Hindrance: The bulkiness of substituents near the reactive centers can impede the approach of reagents. This is particularly relevant in peptide coupling reactions where a large N-protected amino acid must approach the α-amino group.[2] Similarly, bulky ortho-substituents on the benzyl ring can hinder the approach of nucleophiles to the ester carbonyl.
Protonation State of the Amino Group: The pKa of the α-amino group is a crucial factor. In acidic conditions, the protonated ammonium cation acts as an electron-withdrawing group, enhancing the electrophilicity of the nearby ester carbonyl and accelerating hydrolysis.[3] During N-acylation, which is typically performed under basic or neutral conditions, the free amine is the reactive nucleophile.
Comparative Reactivity Analysis of Analogs
To provide a clear comparison, we will examine the predicted relative reactivity of this compound (the parent compound) against three hypothetical analogs with systematic modifications to the benzyl group.
-
Parent Compound: this compound
-
Analog 1 (Electron-Donating Group): (S)-p-Methoxybenzyl 2-amino-3-methoxypropanoate
-
Analog 2 (Electron-Withdrawing Group): (S)-p-Nitrobenzyl 2-amino-3-methoxypropanoate
-
Analog 3 (Steric Hindrance): (S)-2,6-Dimethylbenzyl 2-amino-3-methoxypropanoate
N-Acylation Reactivity
N-acylation is a fundamental reaction in peptide synthesis, where the nucleophilic α-amino group attacks an activated carboxylic acid. The rate of this reaction is primarily dependent on the nucleophilicity of the amino group.
Predicted Relative Reactivity for N-Acylation:
(S)-p-Methoxybenzyl > (S)-Benzyl ≈ (S)-2,6-Dimethylbenzyl > (S)-p-Nitrobenzyl
Causality Behind the Prediction:
-
Analog 1 ((S)-p-Methoxybenzyl): The para-methoxy group is a strong electron-donating group through resonance. This effect is transmitted through the benzyl system to the ester, slightly increasing the electron density around the amino group and enhancing its nucleophilicity.
-
Parent Compound ((S)-Benzyl): This serves as our baseline for comparison.
-
Analog 3 ((S)-2,6-Dimethylbenzyl): The ortho-methyl groups primarily exert a steric effect. While they are weakly electron-donating, their steric bulk is not expected to significantly hinder the approach of an acylating agent to the relatively exposed α-amino group. Thus, its reactivity is predicted to be similar to the parent compound.
-
Analog 2 ((S)-p-Nitrobenzyl): The para-nitro group is a powerful electron-withdrawing group. This effect reduces the electron density of the entire molecule, including the α-amino group, thereby decreasing its nucleophilicity and slowing the rate of N-acylation.
| Compound | Substituent Effect | Predicted Relative N-Acylation Rate |
| (S)-p-Methoxybenzyl 2-amino-3-methoxypropanoate | Electron-Donating (Resonance) | Fastest |
| This compound | Neutral (Reference) | Baseline |
| (S)-2,6-Dimethylbenzyl 2-amino-3-methoxypropanoate | Weakly Electron-Donating (Inductive), Steric | Similar to Baseline |
| (S)-p-Nitrobenzyl 2-amino-3-methoxypropanoate | Strongly Electron-Withdrawing (Resonance) | Slowest |
Ester Hydrolysis Reactivity
The stability of the benzyl ester protecting group is crucial. Premature cleavage can lead to unwanted side products, while resistance to cleavage can complicate the final deprotection step. We will consider base-catalyzed hydrolysis, a common scenario for ester cleavage.
Predicted Relative Reactivity for Base-Catalyzed Hydrolysis:
(S)-p-Nitrobenzyl > (S)-Benzyl > (S)-p-Methoxybenzyl > (S)-2,6-Dimethylbenzyl
Causality Behind the Prediction:
-
Analog 2 ((S)-p-Nitrobenzyl): The electron-withdrawing nitro group makes the ester carbonyl carbon significantly more electrophilic and stabilizes the resulting carboxylate anion, leading to the fastest hydrolysis rate.
-
Parent Compound ((S)-Benzyl): Our baseline for comparison.
-
Analog 1 ((S)-p-Methoxybenzyl): The electron-donating methoxy group makes the carbonyl carbon less electrophilic, thus slowing down the rate of nucleophilic attack by hydroxide.
-
Analog 3 ((S)-2,6-Dimethylbenzyl): The two ortho-methyl groups provide significant steric hindrance around the ester carbonyl, making it difficult for the hydroxide nucleophile to approach. This steric effect is expected to be the dominant factor, resulting in the slowest hydrolysis rate.
| Compound | Substituent Effect | Predicted Relative Hydrolysis Rate |
| (S)-p-Nitrobenzyl 2-amino-3-methoxypropanoate | Strongly Electron-Withdrawing (Resonance) | Fastest |
| This compound | Neutral (Reference) | Baseline |
| (S)-p-Methoxybenzyl 2-amino-3-methoxypropanoate | Electron-Donating (Resonance) | Slower |
| (S)-2,6-Dimethylbenzyl 2-amino-3-methoxypropanoate | Steric Hindrance | Slowest |
Experimental Verification of Reactivity
The following protocols provide a framework for the empirical determination of the relative reactivities of this compound and its analogs.
Protocol 1: Kinetic Analysis of N-Acylation by RP-HPLC
This protocol monitors the rate of disappearance of the starting amino acid ester upon reaction with an acylating agent.
Figure 2: Workflow for the kinetic analysis of N-acylation using RP-HPLC.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each amino acid ester analog in anhydrous acetonitrile.
-
Prepare a 11 mM stock solution of acetic anhydride (acylating agent) in anhydrous acetonitrile.
-
Prepare a 20 mM stock solution of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in anhydrous acetonitrile.
-
-
Reaction Initiation:
-
In a temperature-controlled vial at 25°C, combine 1.0 mL of the amino acid ester stock solution and 1.0 mL of the DIEA stock solution.
-
Initiate the reaction by adding 1.0 mL of the acetic anhydride stock solution and start a timer.
-
-
Time-Course Sampling and Quenching:
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) solution.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples using a C18 reverse-phase HPLC column.
-
Use a gradient elution method, for example, from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 15 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Quantify the peak area of the starting amino acid ester at each time point.
-
-
Data Analysis:
-
Plot the concentration of the starting amino acid ester (calculated from the peak area relative to the t=0 sample) against time.
-
Determine the initial reaction rate from the initial slope of this curve.
-
Protocol 2: Kinetic Analysis of Ester Hydrolysis by ¹H NMR Spectroscopy
This protocol monitors the appearance of the benzyl alcohol byproduct resulting from ester hydrolysis.
Figure 3: Workflow for the kinetic analysis of ester hydrolysis using ¹H NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount (e.g., 5 mg) of the amino acid ester analog in 600 µL of a buffered D₂O solution (e.g., 100 mM phosphate buffer, pD 7.4).
-
Add a known amount of an internal standard that does not react under the experimental conditions, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS).
-
-
NMR Data Acquisition:
-
Place the NMR tube in a spectrometer thermostatted at a specific temperature (e.g., 37°C).
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for several hours).
-
-
Data Processing and Analysis:
-
For each spectrum, integrate the signal corresponding to the benzylic protons of the released benzyl alcohol (or its substituted analog) and the signal of the internal standard (e.g., the trimethylsilyl protons of DSS at 0 ppm).
-
Calculate the concentration of the released benzyl alcohol at each time point by comparing its integral to that of the known concentration of the internal standard.
-
-
Rate Determination:
-
Plot the concentration of the formed benzyl alcohol against time.
-
The initial rate of hydrolysis can be determined from the initial slope of this plot.
-
Conclusion
The reactivity of this compound and its analogs is a predictable function of electronic and steric parameters. By understanding these fundamental principles, researchers and drug development professionals can make informed decisions about the selection of building blocks and the optimization of reaction conditions. Electron-withdrawing groups on the benzyl moiety generally decrease the nucleophilicity of the amino group while increasing the susceptibility of the ester to hydrolysis. Conversely, electron-donating groups have the opposite effect. Steric hindrance, particularly at the ortho positions of the benzyl group, can significantly retard the rate of ester hydrolysis. The provided experimental protocols offer a robust framework for quantifying these effects, enabling a data-driven approach to process development and the synthesis of complex peptide-based therapeutics.
References
- Bruckner, H. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]
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Wang, P., et al. (2007). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Pharmaceutical Research, 24(1), 61-71. [Link]
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Safety Operating Guide
Navigating the Disposal of (S)-Benzyl 2-amino-3-methoxypropanoate: A Procedural Guide for Laboratory Professionals
In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper management, culminating in safe and compliant disposal, is a critical component of laboratory stewardship. This guide provides a detailed operational plan for the disposal of (S)-Benzyl 2-amino-3-methoxypropanoate, grounding procedural steps in the principles of chemical safety and regulatory compliance.
Foundational Knowledge: Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. While a Safety Data Sheet (SDS) for this compound was not located, data from structurally similar amino acid derivatives, such as (R)-2-Amino-N-benzyl-3-methoxypropionamide and Benzyl-(2S)-2-amino-3-[3-(methylsulfonyl)]phenyl]propanoate HCl, provide a predictive hazard profile.[1][2]
Anticipated Hazards: Based on analogous compounds, this compound should be handled as a substance that is potentially:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
| Hazard Class | GHS Hazard Statement | Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid ingestion, skin contact, and inhalation of dust/vapors.[1] Use appropriate personal protective equipment (PPE). |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[2] | Wear protective gloves and chemical safety goggles.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[2] | Handle in a well-ventilated area or a chemical fume hood.[3] |
| Environmental | Avoid release to the environment.[1] | Prevent entry into drains and waterways.[4] |
Core Directive: Always locate and consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling. This document is the primary, authoritative source for safety and disposal information.
The Golden Rules of Chemical Disposal
Disposal is not an isolated event but the final step in a comprehensive chemical management plan. The following principles are foundational and apply universally to laboratory waste.
-
Segregation is Non-Negotiable: Never mix different chemical wastes unless explicitly instructed by a standard operating procedure (SOP). Incompatible materials can react violently, producing heat, toxic gases, or explosions. For this compound, store it away from strong oxidizing and reducing agents.[4]
-
Sink and Trash Are Not Options: Unless a chemical has been explicitly identified as non-hazardous by your institution's Environmental Health and Safety (EHS) office, it must not be disposed of down the drain or in the regular trash.[5][6] Most organic compounds, including amino acid derivatives, require management as chemical waste.
-
Label Everything, Always: Every waste container must be accurately and clearly labeled.[7] This is a critical safety and compliance measure, ensuring that everyone who handles the container knows its contents and associated hazards.
-
Keep It Closed: Waste containers must be kept tightly sealed except when adding or removing waste.[1][8] This prevents the release of vapors and protects the laboratory environment.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste this compound and associated materials.
Before handling the chemical in any form (pure, in solution, or as waste), don the appropriate PPE. The choice of PPE is dictated by the hazard assessment.
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[3]
-
Body Protection: A standard laboratory coat should be worn.[1]
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a respirator may be necessary.[1] Consult your institution's EHS department for proper selection and fit-testing.
For small spills of solid this compound:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Prevent the powder from becoming airborne. You may need to add a dust suppressant for spills of solid materials.[9][10]
-
Cleanup: Gently sweep or scoop the solid material into a designated waste container.[11] Avoid creating dust. Use a plastic scoop or dustpan.[11]
-
Decontamination: After removing the bulk of the material, wipe the area with a wet paper towel or appropriate solvent-dampened cloth to remove any remaining residue.[11]
-
Collect Waste: Place all cleanup materials (gloves, wipes, absorbent pads) into a plastic bag, seal it, and label it as hazardous waste.[9][11][12] This bag should then be placed in the solid chemical waste container.
This applies to unused product, expired material, or reaction residues.
-
Waste Determination: Treat all waste containing this compound as hazardous chemical waste.
-
Container Selection:
-
Transferring Waste:
-
Carefully transfer the waste into the designated container. If it is a solid, use a funnel to prevent spillage.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[13]
-
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
Storage:
-
Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA).[9] This area should be near the point of generation and under the control of laboratory personnel.
-
Ensure the SAA is clearly marked with signage.
-
Store the container within secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Final Step: Arranging Collection
Once your waste container is full or has been stored for the maximum allowable time per your institution's policy, you must arrange for its removal.
-
Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online portal or by directly contacting the Environmental Health and Safety (EHS) or equivalent department.[15]
-
Documentation: Ensure all necessary paperwork or electronic forms are completed accurately.
By adhering to this structured, safety-first approach, researchers and laboratory professionals can ensure that the entire lifecycle of this compound is managed responsibly, protecting themselves, their colleagues, and the environment.
References
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Loba Chemie. (2019, February 2). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Titanium tetraisopropoxide. Retrieved from [Link]
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Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of (S)-Benzyl 2-amino-3-methoxypropanoate
This document provides essential safety and logistical guidance for laboratory professionals working with (S)-Benzyl 2-amino-3-methoxypropanoate. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity.
A comprehensive review of publicly available safety data reveals a lack of a specific, official Safety Data Sheet (SDS) for this compound. Consequently, this guide is built upon a conservative hazard assessment, drawing from the compound's chemical structure and the documented hazards of structurally analogous molecules. This approach ensures a high margin of safety when handling this substance. The primary analogue referenced is (R)-2-Amino-N-benzyl-3-methoxypropionamide, which is classified as harmful if swallowed, inhaled, or in contact with skin, and is known to cause serious skin and eye irritation[1].
Core Hazard Assessment and Rationale
The chemical structure, featuring an amino acid ester with a benzyl group, suggests several potential hazards that form the basis of our recommended precautions:
-
Irritation: Esters and amines can be irritants to the skin, eyes, and respiratory tract. Data for a similar compound confirms it causes skin and serious eye irritation[1].
-
Toxicity: Analogous compounds are documented as being harmful upon oral, dermal, or inhalation exposure[1]. Therefore, we must assume a similar toxicity profile and work to minimize all routes of exposure.
-
Sensitization: Amino groups can sometimes act as sensitizers, warranting measures to prevent repeated skin contact.
Based on this assessment, all handling procedures must be designed to prevent direct contact, inhalation of dust or aerosols, and accidental ingestion.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for mitigating the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Expert Guidance |
| Eye & Face | Chemical safety goggles with side shields or a full-face shield. | Protects against accidental splashes of solutions or contact with fine powder, which could cause serious eye irritation[1][2]. Standard safety glasses are insufficient. |
| Hand | Chemical-resistant gloves (Nitrile rubber recommended). | Prevents dermal absorption and skin irritation[1][2]. Always inspect gloves for tears or punctures before use. Use the proper technique for glove removal to avoid contaminating your skin. |
| Body | Fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Provides a primary barrier against incidental contact and spills[2][3]. Ensures no skin is exposed between the glove and the lab coat sleeve. |
| Respiratory | Operations must be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the compound, which may be harmful and cause respiratory irritation[1][4]. A surgical mask provides no protection against chemical vapors or fine particulates. |
Safe Handling and Operations Workflow
Adherence to a strict, logical workflow is paramount for safety. The following diagram and procedural steps outline the process from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Pre-Operation Briefing: Before starting, ensure you have read and understood this guide and any available safety information. Plan your experimental steps to minimize handling time and potential for spills[3].
-
Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. All operations involving the solid compound or its solutions must be performed within the hood[4].
-
Weighing and Transfer:
-
Use a disposable weigh boat or appropriate glassware for weighing.
-
Handle the solid with care to avoid generating dust.
-
When transferring the solid, use a spatula. If transferring to a narrow-necked vessel, use a powder funnel.
-
When preparing solutions, add solids to the solvent slowly to avoid splashing. Always add acid to water, never the reverse[4].
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[2]. Some suppliers recommend refrigerated storage at 2-8°C[5]. Always follow the storage temperature specified by the manufacturer.
-
Hygiene: After handling, and before leaving the laboratory, wash your hands thoroughly with soap and water[2]. Do not eat, drink, or apply cosmetics in the laboratory[3].
Spill Management and Disposal Plan
Accidents can happen, and a clear plan is essential for a safe and effective response.
Small Spill Response:
-
Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.
-
Assess & Protect: Ensure you are wearing the full PPE outlined in Section 2. If the spill is outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth[6]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Clean: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Waste Disposal:
-
Categorization: All disposable materials contaminated with this compound, including gloves, weigh boats, absorbent materials, and empty containers, must be treated as hazardous chemical waste.
-
Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Regulatory Compliance: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[3]. Do not discharge any waste containing this chemical to the sewer[3].
By implementing these comprehensive safety measures, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the integrity of your work.
References
-
Loba Chemie. (2019). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. [Link]
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PubChem. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. (n.d.). Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. [Link]
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LookChem. (n.d.). benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate. [Link]
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Carl ROTH. (2024). Safety Data Sheet: Acetic acid benzyl ester. [Link]
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Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health & Safety. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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University of Alberta. (n.d.). Safe Handling of Laboratory Equipment. AFNS Safety. [Link]
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Laboratorium Discounter. (2023). Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
